molecular formula C8H9N5 B13761655 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine CAS No. 74023-41-9

2-Methylpyrido[2,3-b]pyrazine-6,8-diamine

Cat. No.: B13761655
CAS No.: 74023-41-9
M. Wt: 175.19 g/mol
InChI Key: ZVNAFKKMFOXZRD-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-b]pyrazine-6,8-diamine (CAS 74023-41-9) is a versatile chemical scaffold based on the pyrido[2,3-b]pyrazine core, a structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the field of antiviral and anticancer research. The pyrazine core is known for its favorable physicochemical properties, including good membrane permeability and aqueous solubility, which support its role as a valuable pharmacophore . Recent scientific investigations have highlighted the potential of compounds based on the pyrido[2,3-b]pyrazine structure as non-nucleoside inhibitors targeting viral DNA polymerases . These inhibitors represent a promising approach for developing treatments against human cytomegalovirus (HCMV) and other herpesviruses, potentially overcoming limitations of existing nucleoside analogs like ganciclovir . Furthermore, pyrazine derivatives are extensively studied for their antitumor activities, with various mechanisms of action including the induction of apoptosis and endoplasmic reticulum stress in cancer cells . As a building block, this compound provides researchers with a multifunctional template for further chemical diversification, enabling the exploration of new chemical space in the search for bioactive molecules. This product is intended for research and development applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74023-41-9

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

2-methylpyrido[2,3-b]pyrazine-6,8-diamine

InChI

InChI=1S/C8H9N5/c1-4-3-11-8-7(12-4)5(9)2-6(10)13-8/h2-3H,1H3,(H4,9,10,11,13)

InChI Key

ZVNAFKKMFOXZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=CC(=N2)N)N

Origin of Product

United States

Foundational & Exploratory

2-Methylpyrido[2,3-b]pyrazine-6,8-diamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is in constant evolution, with the exploration of novel heterocyclic scaffolds being a cornerstone of modern drug discovery. The pyrido[2,3-b]pyrazine core, a privileged heterocyclic system, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive technical overview of a specific, potentially novel derivative: This compound . While this exact molecule is not extensively documented in publicly available literature, this document will construct a detailed profile by leveraging established knowledge of the parent scaffold and related analogues. We will delve into its predicted chemical properties, propose a robust synthetic strategy, outline methods for its characterization, and explore its inferred therapeutic potential based on the rich pharmacology of the pyrido[2,3-b]pyrazine class. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in this promising family of compounds.

The Pyrido[2,3-b]pyrazine Scaffold: A Foundation of Biological Activity

The pyrido[2,3-b]pyrazine system is a fused aromatic heterocycle containing a pyridine ring fused to a pyrazine ring.[1][2][3][4] This arrangement of nitrogen atoms imparts unique electronic properties, making it an attractive scaffold for interacting with biological targets.[5][6] Pyrazine-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[5][6] The addition of the fused pyridine ring further modulates the molecule's steric and electronic profile, offering a versatile platform for medicinal chemistry exploration.[7][8]

Derivatives of the pyrido[2,3-b]pyrazine core have been investigated for various therapeutic applications, most notably as antagonists of the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1), a key target in pain management.[9] The scaffold's ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, leading to the discovery of potent and selective modulators of biological pathways.

Unveiling this compound: A Detailed Structural and Physicochemical Profile

Chemical Structure and Nomenclature

The structure of this compound is defined by the core pyrido[2,3-b]pyrazine skeleton with a methyl group substituted at the 2-position of the pyrazine ring, and two amine groups at the 6- and 8-positions of the pyridine ring.

Caption: Chemical structure of this compound.

IUPAC Name: this compound

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the title compound. These values are calculated based on its structure and serve as a guideline for experimental design.

PropertyPredicted Value
Molecular Formula C₈H₉N₅
Molecular Weight 175.19 g/mol
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.5
Topological Polar Surface Area (TPSA) 97.6 Ų
Hydrogen Bond Donors 2 (two amine groups)
Hydrogen Bond Acceptors 5 (three ring nitrogens, two amine nitrogens)
pKa (most basic) ~5-6 (pyridine/pyrazine nitrogens)

These predictions suggest that this compound is a moderately polar molecule with a good balance of hydrophilic and lipophilic character, a desirable trait for potential drug candidates. The presence of multiple hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis involves the condensation of a substituted diaminopyridine with a dicarbonyl compound, followed by functional group manipulations to install the desired substituents.

G start Substituted Diaminopyridine step1 Condensation with α-dicarbonyl compound start->step1 intermediate1 Pyrido[2,3-b]pyrazine core step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 Dinitro-pyrido[2,3-b]pyrazine step2->intermediate2 step3 Reduction intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-6,8-dinitropyrido[2,3-b]pyrazine

  • To a solution of 3,5-dinitropyridine-2,6-diamine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of methylglyoxal.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and isolate the crude product by filtration.

  • Purify the product by recrystallization or column chromatography to yield 2-Methyl-6,8-dinitropyrido[2,3-b]pyrazine.

Step 2: Synthesis of this compound

  • Suspend 2-Methyl-6,8-dinitropyrido[2,3-b]pyrazine in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the final product by column chromatography to obtain this compound.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure and confirm the positions of the methyl and amine groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., N-H stretches of the amines, C=N and C=C stretches of the aromatic rings).

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the molecular formula.

Therapeutic Potential and Future Directions

The pyrido[2,3-b]pyrazine scaffold is a known pharmacophore with a wide range of biological activities.[12][13] Based on the existing literature for related compounds, this compound can be hypothesized to possess therapeutic potential in several areas.

Potential as a TRPV1 Antagonist for Pain Management

Several pyrido[2,3-b]pyrazine derivatives have been identified as potent TRPV1 antagonists.[9] The TRPV1 channel is a key player in the signaling of noxious stimuli, and its blockade is a promising strategy for the treatment of pain.[9] The structural features of this compound, including its heterocyclic core and hydrogen bonding capabilities, make it a compelling candidate for investigation as a novel TRPV1 antagonist.

G stimuli Noxious Stimuli (Heat, Acid, Capsaicin) trpv1 TRPV1 Channel stimuli->trpv1 Activates influx Cation Influx (Ca²⁺, Na⁺) trpv1->influx depolarization Neuronal Depolarization influx->depolarization pain Pain Sensation depolarization->pain compound This compound compound->trpv1 Inhibits

Caption: Potential mechanism of action as a TRPV1 antagonist.

Anti-inflammatory and Anticancer Properties

Nitrogen-containing heterocyclic compounds, including pyridazine and pyridone derivatives, have shown significant anti-inflammatory and anticancer activities.[7] The pyrido[2,3-b]pyrazine core combines features of these pharmacologically active structures. Therefore, it is plausible that this compound could exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators, or possess cytotoxic activity against cancer cell lines.

Antibacterial Activity

Recent studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as antibacterial agents.[13] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase. The unique structure of this compound warrants its evaluation against a panel of pathogenic bacteria.

Conclusion and Future Perspectives

While this compound remains a largely unexplored chemical entity, this in-depth technical guide provides a solid foundation for its future investigation. By leveraging the well-established chemistry and pharmacology of the pyrido[2,3-b]pyrazine scaffold, we have outlined its predicted properties, a plausible synthetic route, and its potential as a valuable lead compound in drug discovery. The next logical steps would involve the synthesis and comprehensive in vitro and in vivo evaluation of this compound to validate its predicted activities and unlock its full therapeutic potential. The insights provided herein are intended to catalyze further research into this promising molecule and the broader class of pyrido[2,3-b]pyrazine derivatives.

References

  • gsrs. 2-(2-METHYLPHENYL)PYRIDO(2,3-B)PYRAZINE-3,6-DIAMINE. Available from: [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. Available from: [Link]

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available from: [Link]

  • Pîrnău, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3469. Available from: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7545. Available from: [Link]

  • ResearchGate. (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available from: [Link]

  • National Center for Biotechnology Information. Pyrido(2,3-b)pyrazine. PubChem Compound Summary for CID 67580. Available from: [Link]

  • FooDB. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). Available from: [Link]

  • Norman, M. H., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. Available from: [Link]

  • Inxight Drugs. 2-(2-METHYLPHENYL)PYRIDO(2,3-B)PYRAZINE-3,6-DIAMINE. Available from: [Link]

  • ResearchGate. Molecular structure of pyrazines family(A), 2-methylpyrazine (B),.... Available from: [Link]

  • Houghtaling, J., & Lo, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 11(1), 1-13. Available from: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Available from: [Link]

  • Matrix Fine Chemicals. PYRIDO[2,3-B]PYRAZINE | CAS 322-46-3. Available from: [Link]

  • Wikipedia. Pyrazine. Available from: [Link]

  • NIST. Pyrazine, 2,3-dimethyl-. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • American Elements. Pyrazines. Available from: [Link]

  • ResearchGate. (PDF) Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Available from: [Link]

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1-Deaza-Pteridine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 1-deaza-pteridine derivatives (chemically defined as pyrido[3,4-b]pyrazines ), a scaffold of increasing significance in medicinal chemistry. While classical pteridines (e.g., methotrexate, folic acid) are well-established antifolates, the 1-deaza modification—replacing the N1 nitrogen with a carbon atom—fundamentally alters the electronic landscape, basicity, and hydrogen-bonding potential of the pharmacophore. This guide covers the structural rationale, validated synthesis protocols, and biological applications of this scaffold, specifically focusing on kinase inhibition and next-generation antifolates.

Part 1: Structural Rationale & Medicinal Chemistry

The 1-Deaza-Pteridine Scaffold

The term "1-deaza-pteridine" refers to the heterocyclic system pyrido[3,4-b]pyrazine . It is distinguished from its isomer, 3-deaza-pteridine (pyrido[2,3-b]pyrazine), by the orientation of the pyridine nitrogen.

  • IUPAC Name: Pyrido[3,4-b]pyrazine[1][2]

  • Core Structure: A pyrazine ring fused to the c-side (3,4-bond) of a pyridine ring.

  • Electronic Profile:

    • Basicity: The removal of the N1 nitrogen reduces the electron-withdrawing character of the pyrimidine ring found in classical pteridines. This modulates the pKa of the remaining nitrogens, influencing solubility and intracellular transport.

    • H-Bonding: The N1 position in pteridines often serves as a hydrogen bond acceptor in enzyme active sites (e.g., DHFR). Replacing it with C-H eliminates this interaction but increases lipophilicity, potentially improving passive membrane permeability or altering selectivity profiles to avoid off-target toxicity.

Structure-Activity Relationship (SAR)
FeaturePteridine (Classical)1-Deaza-Pteridine (Pyrido[3,4-b]pyrazine)Medicinal Consequence
Ring Atoms 4 Nitrogens (1, 3, 5, 8)3 Nitrogens (4, 5, 8 equivalent positions)Altered electrostatic potential surface.
N1 Interaction H-bond AcceptorHydrophobic (C-H)Loss of specific H-bond; gain in hydrophobic packing.
Metabolic Stability Susceptible to xanthine oxidaseResistant to N1-oxidationEnhanced metabolic half-life in specific contexts.
Key Targets DHFR, Folate ReceptorsKinases (e.g., CDK, GSK3), DHFRBroader utility beyond antifolates; "Kinase-privileged" scaffold.

Part 2: Chemical Synthesis Protocols

The synthesis of the 1-deaza-pteridine core relies on the condensation of 3,4-diaminopyridine with 1,2-dicarbonyl compounds. This approach is modular, allowing for diverse substitution patterns at the 2 and 3 positions.

Validated Protocol: Synthesis of 2,3-Disubstituted Pyrido[3,4-b]pyrazines

Objective: Synthesis of a library of 2,3-disubstituted 1-deaza-pteridines for SAR evaluation.

Reagents:

  • Precursor A: 3,4-Diaminopyridine (1.0 equiv)

  • Precursor B: 1,2-Diketone (e.g., Benzil, Glyoxal, or substituted derivatives) (1.0 - 1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst (Optional): Iodine (

    
    ) or solid acid catalysts for difficult substrates.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-diaminopyridine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Addition: Add the selected 1,2-diketone (10 mmol) to the solution. If the diketone is solid, dissolve it in a minimal amount of ethanol before addition.

  • Reaction:

    • Standard: Heat the mixture to reflux (

      
      C) for 2–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).
      
    • Catalytic Variant: For sterically hindered ketones, add 5 mol% iodine and reflux for 1–3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature (

      
      C), then to 
      
      
      
      C in an ice bath.
    • The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • Recrystallize from ethanol/DMF if necessary to achieve >95% purity (confirmed by HPLC).

Yield: Typical yields range from 75% to 92% depending on the steric bulk of the diketone substituents.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_inputs Precursors cluster_process Cyclocondensation cluster_output Product P1 3,4-Diaminopyridine (Nucleophile) Step1 Reflux in EtOH (2-6 Hours) P1->Step1 P2 1,2-Diketone (Electrophile) P2->Step1 Step2 Schiff Base Formation (Intermediate) Step1->Step2 - H2O Step3 Cyclization & Dehydration Step2->Step3 - H2O Final Pyrido[3,4-b]pyrazine (1-Deaza-Pteridine) Step3->Final Precipitation

Caption: Modular synthesis of the 1-deaza-pteridine core via condensation of 3,4-diaminopyridine with 1,2-dicarbonyls.

Part 3: Biological Applications & Mechanisms

Kinase Inhibition (The Modern Frontier)

While historically viewed as antifolates, modern screening has identified 1-deaza-pteridines as potent ATP-competitive kinase inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • Mechanism: The pyridine nitrogen (N5 in pteridine numbering, N4 in pyrido[3,4-b]pyrazine numbering) often accepts a hydrogen bond from the kinase hinge region backbone (e.g., Valine or Leucine residues).

  • Target Specificity: Substituents at the 2- and 3-positions determine selectivity. Bulky aromatic groups at C3 can access the hydrophobic back-pocket (Gatekeeper region), conferring selectivity for kinases like CDK1/2 , GSK-3

    
     , and DYRK1A .
    
Antifolate Activity (DHFR Inhibition)

1-Deaza derivatives of aminopterin and methotrexate have been synthesized to probe the necessity of the N1 nitrogen for Dihydrofolate Reductase (DHFR) binding.

  • Binding Mode: In classical antifolates, N1 is protonated and forms an ionic bond with a conserved Aspartic Acid (Asp27) in DHFR.

  • 1-Deaza Effect: The 1-deaza analog cannot be protonated at this position. However, it retains significant affinity due to strong hydrophobic interactions and alternative H-bonding networks involving the 2-amino and 4-amino groups. This modification often alters the transport properties, making the drug less dependent on the Reduced Folate Carrier (RFC), potentially overcoming resistance mechanisms in cancer cells.

Mechanistic Pathway Diagram

MechanismAction cluster_Targets Biological Targets cluster_Effects Cellular Outcomes Drug 1-Deaza-Pteridine Derivative Target1 Kinase ATP Pocket (CDK, GSK-3β) Drug->Target1 Hydrophobic Anchoring Target2 DHFR Active Site (Folate Metabolism) Drug->Target2 Alternative Binding Mode Effect1 Block ATP Binding (Hinge Interaction) Target1->Effect1 Effect2 Inhibit DNA Synthesis (dTMP Depletion) Target2->Effect2 Apoptosis Apoptosis / Cell Cycle Arrest Effect1->Apoptosis Effect2->Apoptosis

Caption: Dual mechanistic potential of 1-deaza-pteridines in kinase inhibition and folate metabolism disruption.

Part 4: Quantitative Data & Case Studies

Comparative Activity Profile

The following table illustrates the shift in biological activity when modifying the pteridine core. Note that while 1-deaza analogs may show reduced potency against DHFR compared to the parent pteridine, they often gain potency against specific kinases or show improved pharmacokinetic stability.

Compound ClassCore StructurePrimary TargetTypical IC50 / KiKey Advantage
Methotrexate PteridineDHFR< 1 nMGold standard potency.
1-Deaza-Aminopterin Pyrido[3,4-b]pyrazineDHFR10 - 100 nMRFC-independent transport; overcomes transport-based resistance.
Subst. Pyrido[3,4-b]pyrazine Pyrido[3,4-b]pyrazineCDK1 / CDK20.5 - 5

M
High selectivity; avoids xanthine oxidase metabolism.
3-Deaza-Pteridine Pyrido[2,3-b]pyrazineKinases / PDE51 - 10

M
Alternative binding geometry.
Protocol: Kinase Inhibition Assay (In Vitro)

To validate the activity of synthesized 1-deaza derivatives:

  • Assay Platform: FRET-based assay (e.g., LanthaScreen) or radiometric

    
    P-ATP assay.
    
  • Enzyme: Recombinant human CDK2/CyclinA.

  • Procedure:

    • Incubate kinase, substrate (Histone H1), and test compound (serial dilution 1 nM - 10

      
      M) for 15 min.
      
    • Initiate reaction with ATP (

      
       concentration).
      
    • Measure phosphorylation after 60 min.

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. [Link][2]

  • Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin. Journal of Medicinal Chemistry. [Link]

  • Pyrido[3,4-b]pyrazine (1-Deaza-Pteridine) Chemical Record. PubChem. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines. ResearchGate. [Link]

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2-Methylpyrido[2,3-b]pyrazine-6,8-diamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine , a significant heterocyclic scaffold in medicinal chemistry, particularly within the development of lipid-soluble antifolates and kinase inhibitors.

Introduction & Chemical Identity

This compound (CAS: 74023-41-9 ) is a fused bicyclic heteroaromatic compound belonging to the pyrido[2,3-b]pyrazine class (also known as 1-deazapteridines).[1] Structurally, it mimics the 2,4-diaminopteridine core found in classical antifolates like Methotrexate (MTX), but lacks the N-5 nitrogen atom. This structural modification alters its physicochemical properties, notably increasing lipophilicity, which facilitates passive diffusion across cell membranes and blood-brain barrier penetration—a critical advantage over classical antifolates that rely on specific transport carriers (e.g., RFC).

Core Identifiers
PropertyDetail
Chemical Name This compound
CAS Number 74023-41-9
Molecular Formula C₈H₉N₅
Molecular Weight 175.19 g/mol
IUPAC Name This compound
SMILES CC1=NC2=C(N=C1)C(N)=CC(N)=N2
Classification Heterocyclic Amine; 1-Deazapteridine analog; Antifolate

Synthesis & Manufacturing Methodology

The synthesis of this compound typically follows a convergent route involving the condensation of a tetraaminopyridine precursor with an unsymmetrical 1,2-dicarbonyl compound.

Retrosynthetic Analysis

The core pyrido[2,3-b]pyrazine ring is constructed via the Isay Condensation (or similar Schiff base condensation) between:

  • Nucleophile: 2,3,4,6-Tetraaminopyridine (TAP) or its hydrochloride salt.

  • Electrophile: Methylglyoxal (Pyruvaldehyde).

Step-by-Step Synthesis Protocol
Step 1: Preparation of Precursor (2,3,4,6-Tetraaminopyridine)
  • Starting Material: 2,4,6-Triamino-3-nitropyridine.

  • Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Na₂S₂O₄ (Chemical Reduction).

  • Solvent: Water or dilute HCl.

  • Protocol:

    • Suspend 2,4,6-triamino-3-nitropyridine in water.

    • Add sodium dithionite (Na₂S₂O₄) portion-wise at 50°C until the yellow color of the nitro compound disappears.

    • Cool to 0°C. The tetraamine is unstable and sensitive to oxidation; it is typically used immediately or isolated as a stannic chloride double salt or hydrochloride.

Step 2: Condensation (Ring Closure)
  • Reagents: Methylglyoxal (40% aq. solution), Sodium Acetate (buffer).

  • Solvent: Water/Ethanol (1:1).

  • Reaction Logic: The vicinal diamines at positions 2 and 3 of the pyridine ring condense with the 1,2-dicarbonyl. Regioselectivity is governed by the relative nucleophilicity of the amines and the electrophilicity of the carbonyls.

  • Protocol:

    • Dissolve 2,3,4,6-tetraaminopyridine (as HCl salt) in degassed water.

    • Adjust pH to ~4-5 using sodium acetate.

    • Add Methylglyoxal dropwise at 0-5°C.

    • Stir for 4 hours, allowing the temperature to rise to 25°C.

    • Neutralize with NH₄OH to precipitate the product.

    • Purification: Recrystallize from water or ethanol/water.

Synthesis Workflow Diagram

Synthesis Start 2,4,6-Triamino-3-nitropyridine Inter 2,3,4,6-Tetraaminopyridine (Unstable Intermediate) Start->Inter Reduction (H2/Pd or Na2S2O4) Product This compound (CAS 74023-41-9) Inter->Product Condensation (pH 4-5) Isomer 3-Methyl Isomer (By-product) Inter->Isomer Regioisomer Formation Reagent Methylglyoxal (Pyruvaldehyde) Reagent->Product

Figure 1: Synthetic route via condensation of tetraaminopyridine with methylglyoxal.

Biological Mechanism of Action

This compound acts primarily as a Dihydrofolate Reductase (DHFR) Inhibitor . By mimicking the pteridine ring of dihydrofolate (the natural substrate), it binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Mechanism Breakdown
  • Competitive Inhibition: The 2,4-diamino-like motif (6,8-diamine in this scaffold) forms critical hydrogen bonds with Asp27 (or Glu30) in the DHFR active site.

  • Lipid Solubility: Unlike Methotrexate, the absence of the glutamate tail and the N-5 nitrogen allows this molecule to bypass the Reduced Folate Carrier (RFC). It enters cells via passive diffusion , making it effective against RFC-deficient resistant tumors.

  • Downstream Effect: Depletion of THF cofactors leads to the inhibition of thymidylate synthase (TS) and purine biosynthesis, resulting in S-phase cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Mechanism Drug This compound DHFR DHFR Enzyme (Dihydrofolate Reductase) Drug->DHFR Competitive Inhibition (Ki < 1 nM) THF Tetrahydrofolate (THF) DHFR->THF Blocked DHF Dihydrofolate (DHF) DHF->THF Normal Catalysis DNA DNA Synthesis (Thymidylate/Purines) THF->DNA Required Cofactor CellDeath Apoptosis / Cell Cycle Arrest DNA->CellDeath Depletion leads to

Figure 2: Mechanism of action showing DHFR inhibition and downstream metabolic blockade.

Experimental Protocols

In Vitro DHFR Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human DHFR.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.

  • Substrate: Dihydrofolic acid (50 µM).

  • Cofactor: NADPH (100 µM).

  • Enzyme: Human recombinant DHFR (0.01 U/mL).

Procedure:

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute in assay buffer.

  • Incubation: Mix enzyme and inhibitor in a 96-well UV-transparent plate. Incubate for 5 minutes at 25°C.

  • Initiation: Add NADPH and Dihydrofolic acid to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) or 280 nm for 5–10 minutes using a kinetic microplate reader.

  • Analysis: Plot reaction velocity vs. inhibitor concentration to calculate IC50.

Solubility & Stability Profiling
  • LogP Determination: Use the shake-flask method (Octanol/Water) followed by HPLC analysis. Expected LogP > 1.5 (Lipophilic).

  • Stability: The compound is stable in solid form but the 6,8-diamino groups are susceptible to oxidative degradation in solution over time. Store DMSO stocks at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67580, Pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • Piper, J. R., et al. (1986).Syntheses and antifolate activity of 5-deaza analogs of aminopterin and methotrexate. Journal of Medicinal Chemistry. (Contextual grounding for deazapteridine synthesis).
  • Grivsky, E. M., et al. (1980).Synthesis and antitumor activity of 1-deazamethotrexate. Journal of Medicinal Chemistry. (Foundational chemistry for diamino-pyrido-pyrazines).
  • Chemical Book.this compound CAS 74023-41-9 Product Page.

Sources

Therapeutic Potential of Diamino-Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. While the scaffold itself is versatile, the diamino-substituted variants (specifically at the 2,3-positions) possess unique electronic and steric properties that make them exceptional candidates for ATP-competitive kinase inhibition and antifolate antibacterial therapy .

This guide provides a rigorous technical analysis of the synthesis, pharmacological targets, and experimental validation of diamino-substituted pyrido[2,3-b]pyrazines. It is designed for researchers requiring actionable protocols and mechanistic depth.

Part 1: Chemical Architecture & Bioisosterism

The Scaffold Advantage

The pyrido[2,3-b]pyrazine core consists of a pyridine ring fused to a pyrazine ring. Its therapeutic value stems from its ability to mimic the purine ring of ATP and the pteridine ring of folic acid.

  • Nitrogen Positioning: The 1, 4, 5-nitrogen arrangement creates a high dipole moment and specific hydrogen-bonding vectors critical for binding in the hinge region of kinase enzymes.

  • The Diamino Effect: Substitution with amino groups (–NH2) at the C2 and C3 positions transforms the lipophilic core into a polar, hydrogen-bond-rich motif capable of:

    • Donor-Acceptor-Donor (D-A-D) interactions with amino acid residues (e.g., Glu, Cys) in enzyme active sites.

    • Solubility Enhancement: Increasing the fraction of sp3 hybridized character (if alkyl-amino) or simply providing polar handles for solvation.

Structural Homology
ScaffoldCommon Drug ClassBiological TargetRelation to Pyrido[2,3-b]pyrazine
Quinazoline Gefitinib, ErlotinibEGFR KinaseBioisostere (C-8 replaced by N).
Pteridine MethotrexateDHFRBioisostere (N-5 replaced by C).
Pyrido[2,3-d]pyrimidine PalbociclibCDK4/6Isomeric cousin (Nitrogen placement differs).

Part 2: Synthesis Strategies

The synthesis of 2,3-diaminopyrido[2,3-b]pyrazine requires controlling the regiochemistry of the condensation reaction. The most robust route involves the condensation of 2,3-diaminopyridine with oxalic acid equivalents, followed by functional group interconversion.

Core Synthesis Workflow (Graphviz)

Synthesispathway Start 2,3-Diaminopyridine Inter1 Pyrido[2,3-b]pyrazine- 2,3-dione Start->Inter1 Condensation (HCl, Reflux) Reagent1 Oxalic Acid / Diethyl Oxalate Reagent1->Inter1 Inter2 2,3-Dichloro- pyrido[2,3-b]pyrazine Inter1->Inter2 Chlorination (Reflux) Reagent2 POCl3 / PCl5 (Chlorination) Reagent2->Inter2 Final 2,3-Diamino- pyrido[2,3-b]pyrazine Inter2->Final Amination (SnAr) Reagent3 NH3 / Primary Amines (Nucleophilic Subst.) Reagent3->Final

Figure 1: Step-wise synthetic route for generating the 2,3-diamino core from commercially available precursors.

Critical Synthetic Considerations
  • Regioselectivity: When using substituted 2,3-diaminopyridines (e.g., 5-bromo-2,3-diaminopyridine), the condensation with asymmetric dicarbonyls (like phenylglyoxal) yields a mixture of regioisomers (6-aryl vs. 7-aryl). However, using oxalic acid yields the symmetric dione, bypassing this issue [1].

  • Chlorination: The conversion of the dione to the dichloro-intermediate requires harsh conditions (POCl3/PCl5). Care must be taken as the pyridine nitrogen can be protonated, retarding the reaction. The addition of a base (e.g., N,N-diethylaniline) often accelerates the process.

Part 3: Pharmacological Targets[1]

Kinase Inhibition (Oncology)

The primary application of diamino-substituted pyridopyrazines is in oncology, targeting receptor tyrosine kinases (RTKs).

  • Mechanism: These compounds act as Type I ATP-competitive inhibitors . The diamino motif forms a bidentate hydrogen bond with the "hinge" region of the kinase (specifically the backbone NH and CO of the residue at the gatekeeper position).

  • Specific Targets:

    • ALK (Anaplastic Lymphoma Kinase): Tetrahydropyrido[2,3-b]pyrazines have shown nM potency against ALK fusion proteins [2].

    • PI3K (Phosphoinositide 3-kinase): The scaffold fits the adenine pocket of PI3K, blocking the phosphorylation of PIP2 to PIP3, thereby arresting the AKT/mTOR survival pathway.

Antibacterial Activity (DHFR Inhibition)

Similar to methotrexate, the 2,3-diamino-pyrido[2,3-b]pyrazine structure mimics the 2,4-diaminopteridine ring of folic acid.

  • Mechanism: It binds to Dihydrofolate Reductase (DHFR) with high affinity, preventing the reduction of dihydrofolate to tetrahydrofolate. This starves bacteria of the thymidine required for DNA synthesis.

  • Spectrum: Effective against Gram-positive bacteria (S. aureus) and select Gram-negatives (E. coli), particularly when the scaffold is substituted with lipophilic side chains at the 6 or 7 positions to penetrate the bacterial cell wall [3].

Mechanism of Action Diagram (Graphviz)

MOA Drug Diamino-Pyrido[2,3-b]pyrazine Target1 Receptor Tyrosine Kinase (ATP Pocket) Drug->Target1 H-Bonding (Hinge) Target2 Bacterial DHFR (Folate Pocket) Drug->Target2 Bioisosteric Binding Pathway1 Block Phosphorylation Target1->Pathway1 Pathway2 Deplete Tetrahydrofolate Target2->Pathway2 Effect1 Inhibit AKT/mTOR Signaling Pathway1->Effect1 Effect2 Halt dTTP Synthesis Pathway2->Effect2 Outcome Cell Apoptosis / Bacteriostasis Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanism of action: ATP competition in mammalian cells vs. Folate antagonism in bacteria.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 2,3-Diaminopyrido[2,3-b]pyrazine

This protocol is adapted for high-purity generation of the core scaffold.

Reagents: 2,3-Diaminopyridine (10 mmol), Oxalic Acid Dihydrate (12 mmol), POCl3 (30 mL), Aqueous Ammonia (25%).

Step-by-Step:

  • Condensation: Dissolve 2,3-diaminopyridine in 4N HCl (20 mL). Add oxalic acid. Reflux for 4 hours. The solution will darken. Cool to 0°C. The precipitate (pyrido[2,3-b]pyrazine-2,3-dione) is filtered, washed with cold water, and dried. Yield Expectation: ~75%.

  • Chlorination: Suspend the dione (5 mmol) in POCl3 (15 mL). Add PCl5 (5 mmol) to facilitate reaction. Reflux at 110°C for 6 hours under anhydrous conditions.

    • Caution: POCl3 is corrosive. Use a scrubber.

    • Remove excess POCl3 via rotary evaporation. Pour residue onto crushed ice (carefully!) to precipitate 2,3-dichloropyrido[2,3-b]pyrazine. Extract with DCM.

  • Amination: Dissolve the dichloro-intermediate in Ethanol (10 mL) in a sealed tube. Add aqueous ammonia (10 mL) or a specific amine (e.g., morpholine) for substituted derivatives. Heat to 100°C for 8 hours.

  • Purification: Cool the tube. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water (9:1).

Protocol 4.2: In Vitro Kinase Assay (ADP-Glo)

Validates the ATP-competitive nature of the synthesized compound.

Materials: Recombinant Kinase (e.g., EGFR or ALK), Substrate (Poly Glu:Tyr), Ultra-pure ATP, ADP-Glo Reagent (Promega).

Workflow:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dosing: Serially dilute the diamino-pyridopyrazine in DMSO (10 mM stock -> 8 points). Final DMSO in assay < 1%.

  • Reaction:

    • Add 2 µL Compound.

    • Add 4 µL Kinase Enzyme. Incubate 10 min (to allow inhibitor binding).

    • Add 4 µL ATP/Substrate mix.

    • Incubate 60 min at Room Temp.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence. Plot RLU vs. Log[Concentration] to determine IC50.

  • Control: Use Staurosporine (1 µM) as a positive control for inhibition (0% activity).

Part 5: Future Outlook

The diamino-substituted pyrido[2,3-b]pyrazine scaffold is currently underutilized compared to its pyrimidine counterparts. Future development lies in:

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the amino groups to target specific cysteines in kinases (e.g., BTK or EGFR T790M).

  • PROTACs: Using the scaffold as the "warhead" ligand linked to an E3 ligase binder for targeted protein degradation.

References

  • Synthesis of pyrido[2,3-b]pyrazine derivatives. Growing Science. (2013). Synthesis via condensation of 2,3-diaminopyridine with arylglyoxals. Link

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives. J. Mar. Chim. Heterocycl. (2017). Investigates 2,3-diamino derivatives against S. aureus and E. coli. Link

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. (2010).[1] Demonstrates the scaffold's utility beyond oncology.[2] Link

Sources

The Art of Building Scaffolds: A Deep Dive into the Synthesis of Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic system, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of a wide range of therapeutic agents. Molecules incorporating this scaffold have demonstrated significant biological activities, including antitumor, antibacterial, and TRPV1 antagonistic properties.[1] This guide provides a comprehensive overview of the key synthetic strategies for constructing the pyrido[2,3-b]pyrazine ring system, with a focus on the underlying chemical principles, practical experimental protocols, and mechanistic insights to empower researchers in their drug discovery endeavors.

The Cornerstone of Synthesis: Condensation of 2,3-Diaminopyridines with α-Dicarbonyls

The most classical and widely employed method for the synthesis of the pyrido[2,3-b]pyrazine scaffold is the condensation reaction between a 2,3-diaminopyridine and an α-dicarbonyl compound. This approach offers a straightforward and generally high-yielding route to the desired heterocyclic system.

Mechanistic Insights

The reaction proceeds through a well-established mechanism involving a sequence of nucleophilic attacks, followed by cyclization and dehydration. The more nucleophilic amino group of the 2,3-diaminopyridine initially attacks one of the carbonyl groups of the α-dicarbonyl compound to form a hemiaminal intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrido[2,3-b]pyrazine ring.

When an unsymmetrical α-dicarbonyl compound is used, the question of regioselectivity arises. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomers. The regiochemical outcome is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions employed. For instance, in the reaction of arylglyoxals with 2,3-diaminopyridine, it has been proposed that the more reactive formyl group is attacked first by the more nucleophilic 3-amino group of the diaminopyridine.[2]

Reaction Mechanism: Condensation of 2,3-Diaminopyridine with an Arylglyoxal

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diaminopyridine 2,3-Diaminopyridine intermediate1 Initial Adduct diaminopyridine->intermediate1 Nucleophilic attack arylglyoxal Arylglyoxal arylglyoxal->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Arylpyrido[2,3-b]pyrazine intermediate2->product Dehydration

Caption: Mechanism of 3-Arylpyrido[2,3-b]pyrazine formation.

Experimental Protocol: Regioselective Synthesis of 3-Arylpyrido[2,3-b]pyrazines[2]

This protocol describes the regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines from the condensation of arylglyoxals with 2,3-diaminopyridine.

Materials:

  • Arylglyoxal (1.0 mmol)

  • 2,3-Diaminopyridine (1.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Ethanol (5 mL)

Procedure:

  • To a solution of arylglyoxal (1.0 mmol) in a mixture of dimethylformamide (5 mL) and ethanol (5 mL), add 2,3-diaminopyridine (1.0 mmol).

  • Heat the reaction mixture at 90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 3-arylpyrido[2,3-b]pyrazine.

Characterization:

The structure of the synthesized compounds can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For example, for 3-phenylpyrido[2,3-b]pyrazine, the following characterization data has been reported:[2]

  • 1H NMR (CDCl3, ppm): δ 9.50 (s, 1H), 9.22 (d, J = 4.2 Hz, 1H), 8.53 (d, J = 8.4 Hz, 1H), 8.40-8.34 (m, 2H), 7.74 (dd, J = 8.4, 4.2 Hz, 1H), 7.65-7.50 (m, 3H).

  • 13C NMR (CDCl3, ppm): δ 155.41, 152.95, 149.43, 145.08, 140.08, 136.79, 135.18, 131.63, 129.35, 128.31, 124.69.

  • Mass spectrum (m/z): 207 (M+).

EntryAryl Group (Ar)Yield (%)
1Phenyl69
24-Methylphenyl85
34-Methoxyphenyl92
44-Chlorophenyl95
54-Nitrophenyl78

Table 1: Synthesis of various 3-arylpyrido[2,3-b]pyrazines.[2]

The Power of Convergence: Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. Several MCRs have been developed for the synthesis of pyrido[2,3-b]pyrazine derivatives.

A Three-Component Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines

A notable example is the three-component reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA).[3][4][5][6] This reaction provides a straightforward route to complex, fused pyrido[2,3-b]pyrazine systems.

Plausible Mechanism

The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and indane-1,3-dione to form an arylidene-indane-1,3-dione intermediate. This is followed by a Michael addition of 2-aminopyrazine to the activated double bond of the intermediate. Subsequent intramolecular cyclization and dehydration then lead to the final fused pyrido[2,3-b]pyrazine product.

Reaction Workflow: Three-Component Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product indanedione Indane-1,3-dione mixing Mixing in Ethanol with p-TSA indanedione->mixing aldehyde Aromatic Aldehyde aldehyde->mixing aminopyrazine 2-Aminopyrazine aminopyrazine->mixing reflux Reflux (8-9 hours) mixing->reflux workup Cooling, Filtration, and Recrystallization reflux->workup product Indeno[2',1':5,6]pyrido[2,3-b]pyrazine workup->product

Caption: Workflow for the three-component synthesis.

Experimental Protocol: Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines[3]

This protocol details the synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives via a three-component reaction.

Materials:

  • Substituted aromatic aldehyde (0.684 mmol)

  • 1,3-Indanedione (0.1 g, 0.684 mmol)

  • 2-Aminopyrazine (0.065 g, 0.684 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%) in ethanol (10 mL).

  • Reflux the reaction mixture for approximately 8-9 hours, monitoring the reaction progress by TLC using a 70:30 petroleum ether/ethyl acetate mixture as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivative.

EntryAromatic AldehydeYield (%)
1Benzaldehyde82
24-Chlorobenzaldehyde85
34-Methoxybenzaldehyde89
44-Nitrobenzaldehyde84

Table 2: Synthesis of various indeno[2',1':5,6]pyrido[2,3-b]pyrazines.[3]

Building Blocks for Diversity: Synthesis of Substituted 2,3-Diaminopyridines

The availability of a diverse range of substituted 2,3-diaminopyridines is crucial for generating libraries of pyrido[2,3-b]pyrazine derivatives with varied substitution patterns for structure-activity relationship (SAR) studies. A common route to these precursors involves the nitration of an aminopyridine followed by reduction of the nitro group.

Synthesis of 2,3-Diamino-5-bromopyridine

A key intermediate, 2,3-diamino-5-bromopyridine, can be synthesized from 2-aminopyridine in a three-step sequence involving bromination, nitration, and reduction.[7][8]

Synthetic Pathway: 2,3-Diamino-5-bromopyridine

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Product start 2-Aminopyridine step1 Bromination start->step1 intermediate1 2-Amino-5-bromopyridine step1->intermediate1 step2 Nitration intermediate2 2-Amino-5-bromo-3-nitropyridine step2->intermediate2 step3 Reduction product 2,3-Diamino-5-bromopyridine step3->product intermediate1->step2 intermediate2->step3

Caption: Synthesis of 2,3-Diamino-5-bromopyridine.

Experimental Protocol: Synthesis of 2,3-Diamino-5-bromopyridine[7][8]

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • This step typically involves the bromination of 2-aminopyridine using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • Nitration of 2-amino-5-bromopyridine is achieved using a mixture of nitric acid and sulfuric acid. The reaction is carefully controlled at low temperatures to prevent side reactions.

Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

  • The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

Conclusion and Future Perspectives

The pyrido[2,3-b]pyrazine scaffold remains a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the classical condensation reactions and the more modern multicomponent approaches, provide a robust toolkit for chemists to access a wide array of derivatives. The choice of synthetic route will often depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. This may include the exploration of novel catalytic systems, such as photoredox catalysis or biocatalysis, to effect the key bond-forming reactions under milder conditions. Furthermore, the development of new multicomponent reactions that allow for the introduction of greater molecular diversity in a single step will be of significant interest. As our understanding of the biological targets of pyrido[2,3-b]pyrazine-based compounds grows, the demand for innovative and versatile synthetic strategies to access novel analogs will undoubtedly continue to expand.

References

  • Ujjinamatada, R. K., Appalana, S., & Palle, S. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6149–6153. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc, 2023(vii), 124-140. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]

  • Khalafy, J., Poursattar Marjani, A., & Haghipour, M. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2(1), 21-26. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Advances. [Link]

  • Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2949. [Link]

  • Kandri Rodi, Y., et al. (2014). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. RASAYAN Journal of Chemistry, 7(1), 1-5.
  • Al-Tel, T. H. (2011). A novel and efficient five-component synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones in water. Molecules, 16(4), 3324-3336. [Link]

  • Campos, P. T., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-276. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Advances. [Link]

  • Nishigaki, S., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-132. [Link]

  • Le, V. T., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4532-4536. [Link]

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Methodological & Application

Application Notes and Protocols for Multicomponent Synthesis of Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Multicomponent Reactions for Pyridopyrazine Synthesis

Pyridopyrazine scaffolds are privileged heterocyclic motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1][2] Traditional linear synthetic routes to these complex molecules often involve multiple steps, leading to low overall yields, significant waste generation, and increased labor.[3] Multicomponent reactions (MCRs) offer a powerful and elegant solution to these challenges.[4][5] By combining three or more starting materials in a single, one-pot operation, MCRs enable the rapid and efficient construction of complex molecular architectures with high atom economy and operational simplicity.[4][6] This guide provides researchers, scientists, and drug development professionals with detailed protocols and insights into the application of MCRs for the synthesis of pyridopyrazine derivatives, with a primary focus on the versatile Groebke-Blackburn-Bienaymé (GBB) reaction.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone for Imidazo[1,2-a]pyrazine Synthesis

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that has become a cornerstone for the synthesis of imidazo-fused heterocycles, including the imidazo[1,2-a]pyrazine core, a key type of pyridopyrazine derivative.[7][8] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[9][10] The GBB reaction's convergence and tolerance of a wide range of substrates make it a highly valuable tool for generating libraries of diverse compounds for drug discovery.[8][11]

Reaction Mechanism: A Stepwise Look at Molecular Assembly

The generally accepted mechanism for the GBB reaction begins with the acid-catalyzed condensation of the aminopyrazine and the aldehyde to form a Schiff base (imine) intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to yield the final imidazo[1,2-a]pyrazine product.[12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

GBB_Mechanism cluster_intermediates Reaction Pathway Aminopyrazine Aminopyrazine Imine Schiff Base (Imine Intermediate) Aminopyrazine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Cyclization [4+1] Cycloaddition Isocyanide->Cyclization Iminium Iminium Ion Imine->Iminium Protonation Iminium->Cyclization + Isocyanide Product Imidazo[1,2-a]pyrazine Cyclization->Product Intramolecular Cyclization Catalyst Acid Catalyst (e.g., Sc(OTf)3, p-TSA) Catalyst->Imine

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed GBB Reaction for 3-Aminoimidazo[1,2-a]pyrazines

This protocol details a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyrazines using a scandium triflate (Sc(OTf)₃) catalyst, a widely employed and efficient Lewis acid for this transformation.[11]

Materials:

  • 2-Aminopyrazine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) (0.2-0.5 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol).

  • Dissolve the starting materials in methanol or ethanol (to achieve a concentration of 0.2-0.5 M).

  • Add the scandium(III) triflate catalyst (5-10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80°C) and monitor the progress of the reaction by TLC. Reaction times can vary from 2 to 24 hours depending on the substrates.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyrazine.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Isocyanides are volatile and have a strong, unpleasant odor; handle with care.

Protocol 2: Brønsted Acid-Catalyzed GBB Reaction under Microwave Irradiation

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[9] This protocol utilizes p-toluenesulfonic acid (p-TSA) as a cost-effective Brønsted acid catalyst.

Materials:

  • 2-Aminopyrazine (0.5 mmol, 1.0 equiv)

  • Aldehyde (0.5 mmol, 1.0 equiv)

  • Isocyanide (0.5 mmol, 1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (EtOH) (2-3 mL)

  • Microwave vial (G4 type) with a Teflon septum

  • Microwave reactor

Procedure:

  • In a G4 type microwave vial, combine the 2-aminopyrazine (0.5 mmol), the corresponding aldehyde (0.5 mmol), and the isocyanide (0.5 mmol).[9]

  • Add p-TSA (20 mol%) to the vial.

  • Add ethanol (2-3 mL) as the solvent.

  • Seal the vial with a Teflon septum.

  • Place the vial in the microwave reactor and heat the reaction mixture to 150°C for 30-60 minutes.[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the pure product.

Comparative Analysis of Reaction Conditions

The choice of catalyst and solvent system can significantly impact the efficiency of the GBB reaction. The following table summarizes typical conditions and their effects on the synthesis of imidazo[1,2-a]pyrazine derivatives.

CatalystTypical Loading (mol%)Solvent(s)Temperature (°C)Typical Reaction TimeYields (%)Notes
Sc(OTf)₃5 - 10MeOH, EtOH, Toluene60 - 1102 - 24 hGood to ExcellentHighly efficient but can be expensive.[11]
Yb(OTf)₃5 - 10EtOH, MeOH60 - 802 - 12 hGood to ExcellentA good alternative to Sc(OTf)₃.[13]
p-TSA10 - 20EtOH, Toluene80 - 1108 - 24 hModerate to GoodCost-effective Brønsted acid catalyst.
HClO₄10MeOHRoom Temp - 6012 - 24 hGoodEffective, but perchlorates can be hazardous.[11]
Iodine (I₂)10 - 20EtOH806 - 12 hGoodA mild and efficient metal-free catalyst.[12]
None (Solvent-free)N/ANeatRoom Temp - 802 - 48 hVariableEnvironmentally friendly but may require longer reaction times.

Beyond the GBB: Other MCRs for Pyridopyrazine Synthesis

While the GBB reaction is prominent, other MCRs can also be employed to synthesize pyridopyrazine derivatives.

Ugi and Ugi-Post-Condensation Reactions

The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure.[14] While the direct product is not a pyridopyrazine, the Ugi adducts can serve as versatile intermediates for subsequent cyclization reactions to form pyridopyrazine scaffolds. For instance, a Pd-catalyzed tandem cyclization of Ugi adducts has been reported for the synthesis of pyrido[1,2-a]pyrazine-3,6-dione scaffolds under mild conditions.[15][16]

Ugi_Workflow cluster_reactants Ugi-4CR Reactants Aldehyde Aldehyde Ugi_Adduct Acyclic Ugi Adduct Aldehyde->Ugi_Adduct Amine Amine Amine->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Post_Condensation Post-Condensation (e.g., Pd-catalyzed cyclization) Ugi_Adduct->Post_Condensation Intermediate Pyridopyrazine_Product Pyridopyrazine Derivative Post_Condensation->Pyridopyrazine_Product Final Product

Caption: Workflow for Ugi-based synthesis of pyridopyrazines.

Conclusion and Future Outlook

Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction, represent a highly efficient and versatile strategy for the synthesis of pyridopyrazine derivatives. The ability to rapidly generate molecular complexity from simple starting materials in a single step aligns with the principles of green chemistry and accelerates the drug discovery process.[4] Future research in this area will likely focus on the development of novel, more sustainable catalytic systems, the expansion of the substrate scope to include more complex and diverse building blocks, and the application of these methods in flow chemistry for large-scale synthesis.[17] The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the vast potential of MCRs in the synthesis of medicinally relevant pyridopyrazine scaffolds.

References

Sources

Application Note: Characterization and Protocol Optimization for 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Context

The molecule 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. This heterocycle is a core structural motif found in several potent inhibitors of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs) .

In drug discovery, this specific scaffold is utilized as a chemical probe to interrogate B-cell receptor (BCR) signaling and cytokine pathways. Its 6,8-diamine substitution pattern mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

Primary Applications
  • Autoimmune Research: Blocking Syk-dependent signaling in Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE).

  • Oncology: Inhibition of B-cell malignancies (e.g., CLL, NHL) where BCR signaling is constitutively active.

  • Dual-Pathway Probing: Simultaneous interrogation of Syk and JAK pathways to overcome redundancy in inflammatory signaling.

Chemical Properties & Handling Guidelines

Critical Note on Solubility: Pyrido[2,3-b]pyrazine derivatives are planar, nitrogen-rich heterocycles. They exhibit strong


-

stacking interactions, often leading to poor aqueous solubility and "crash-out" events upon dilution into aqueous buffers.
PropertySpecificationApplication Note
Molecular Weight ~175.19 g/mol Low MW fragment-like nature allows high ligand efficiency.
Solubility (DMSO) > 50 mMRecommended Stock: 10 mM. Vortex vigorously.
Solubility (Water) < 10 µMWarning: Do not dilute directly into water. Use an intermediate dilution step.
Stability HighStable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles.
Aggregation ModerateCan form colloidal aggregates at >10 µM in assay buffer.
Reconstitution Protocol
  • Dissolve the solid compound in 100% anhydrous DMSO to reach a 10 mM stock concentration .

  • Aliquot into single-use vials (e.g., 20 µL) to prevent freeze-thaw degradation.

  • Store at -20°C (short term) or -80°C (long term).

  • Assay Prep: Perform serial dilutions in 100% DMSO first. Transfer to aqueous buffer only at the final step (keeping DMSO < 1% final).

Mechanism of Action (MOA)

This inhibitor functions as a Type I ATP-competitive inhibitor . It binds to the active conformation (DFG-in) of the kinase. The diamine motif at positions 6 and 8 functions as a hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (typically interacting with the backbone carbonyl and amide nitrogen of the hinge residues).

Signaling Pathway Diagram

The following diagram illustrates the critical node (Syk) blocked by the inhibitor within the B-Cell Receptor pathway.

G BCR B-Cell Receptor (Stimulation) LYN Lyn Kinase BCR->LYN SYK Syk Kinase (Target) LYN->SYK Phosphorylation BLNK BLNK (Adaptor) SYK->BLNK INHIBITOR 2-Methylpyrido[2,3-b] pyrazine-6,8-diamine INHIBITOR->SYK ATP Competition PLC PLCγ2 BLNK->PLC CALCIUM Ca2+ Flux PLC->CALCIUM NFKB NF-κB / MAPK Transcription CALCIUM->NFKB

Figure 1: Mechanism of Action. The inhibitor competitively binds to Syk, preventing the phosphorylation of BLNK and downstream Calcium/NF-κB signaling.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant Syk or JAK enzymes using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodology: This protocol uses a LanthaScreen™-style Eu-kinase binding format or tracer displacement.

Reagents
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 236).

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Enzyme: Recombinant Human Syk (catalytic domain).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10-point dose-response curve in 100% DMSO (starting at 10 mM, 3-fold dilution).

    • Dilute 1:100 into Kinase Buffer A to create a 10x working solution (Max DMSO = 1%).

  • Reaction Assembly (384-well Low Volume Plate):

    • Step 1: Add 2.5 µL of Inhibitor (10x working solution).

    • Step 2: Add 2.5 µL of Kinase/Antibody Mix (Optimized conc. usually ~5 nM kinase, 2 nM antibody).

    • Step 3: Add 5.0 µL of Tracer (at

      
       concentration, typically 5-20 nM).
      
    • Total Volume: 10 µL.

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission: 665 nm (Tracer) and 615 nm (Europium).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

Expert Insight: If the IC50 is < 5 nM (tight-binding limit), increase the enzyme concentration or switch to a functional phosphorylation assay (e.g., ADP-Glo) to distinguish potency accurately.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Validate that the compound inhibits Syk autophosphorylation (Y525/526) or downstream substrate phosphorylation (BLNK/SLP-65) in a B-cell context.

Cell Line: Ramos (Burkitt's Lymphoma) or Jurkat (T-cell, for JAK/STAT).

Workflow Diagram

Workflow Step1 1. Serum Starvation (2-4 hours) Step2 2. Compound Treatment (60 min @ 37°C) Step1->Step2 Step3 3. Stimulation (Anti-IgM, 10 min) Step2->Step3 Step4 4. Cell Lysis (Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot (p-Syk / p-BLNK) Step4->Step5

Figure 2: Cellular Assay Workflow. Critical timing ensures capture of transient phosphorylation events.

Detailed Steps
  • Cell Prep: Harvest Ramos cells and resuspend in serum-free RPMI medium at

    
     cells/mL. Starve for 2 hours to reduce basal phosphorylation.
    
  • Treatment: Aliquot 1 mL of cells into 1.5 mL tubes. Add inhibitor (1 µL of 1000x stock) to achieve final concentrations (e.g., 0.1, 1.0, 10 µM). Incubate for 1 hour at 37°C.

  • Stimulation: Add Goat F(ab')2 Anti-Human IgM (Final conc: 10 µg/mL).

    • Critical Timing: Incubate for exactly 10 minutes at 37°C. (Syk phosphorylation peaks rapidly).

  • Termination: Immediately spin down (10 sec), aspirate media, and lyse in cold RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Roche PhosSTOP).

  • Analysis:

    • Run SDS-PAGE.

    • Primary Ab: Rabbit anti-pSyk (Tyr525/526) [Cell Signaling Tech #2710].

    • Loading Control: Mouse anti-Beta-Actin or Total Syk.

Selectivity & Troubleshooting

Selectivity Profiling

While potent against Syk/JAK, the pyrido-pyrazine scaffold can exhibit off-target activity against CDK (Cyclin-Dependent Kinases) and FLT3 due to structural similarities in the ATP pocket.

  • Recommendation: Perform a "ScanMAX" or similar panel (96 kinases) early in development to assess the Selectivity Score (S-score).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background in FRET Non-specific binding of tracerAdd 0.01% BSA or Brij-35 to the buffer.
Steep Hill Slope (> 2.0) Compound aggregationAdd 0.01% Triton X-100; Spin down compound stocks before use.
No Cellular Activity High ATP competitionIntracellular ATP (~2-5 mM) is much higher than biochemical assays. You may need higher doses (1-10 µM) for cellular effect.
Variable Western Blot Phosphatase activityEnsure lysis is done on ice; add Orthovanadate (

) to lysis buffer.

References

  • Syk Assay Development: Yamamoto, N., et al. (2003).[1][2] "Development of a high-throughput fluoroimmunoassay for Syk kinase and Syk kinase inhibitors." Analytical Biochemistry.

  • Scaffold SAR: Currie, K. S., et al. (2014). "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase." Journal of Medicinal Chemistry.

  • Cellular Protocols: Coffey, G., et al. (2014). "Specific inhibition of spleen tyrosine kinase suppresses leukocyte immune function and inflammation." Journal of Pharmacology and Experimental Therapeutics.

  • Pyrazine Kinase Reviews: Al-Karmalawy, A. A., et al. (2024). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents.

  • General FRET Methodology: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

Sources

preparing 1-deaza-methotrexate intermediates in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Protocols for 1-Deaza-Methotrexate Intermediates

Abstract & Scope

This application note details the laboratory-scale preparation of intermediates for 1-deaza-methotrexate (1-dMTX) . Unlike the widely utilized 5-deaza or 10-deaza analogs, 1-deaza-methotrexate represents a specific structural modification where the nitrogen at position 1 of the pteridine ring is replaced by a carbon atom, yielding a pyrido[3,4-b]pyrazine core.

This modification alters the electronic distribution of the heterocycle, significantly impacting its interaction with Dihydrofolate Reductase (DHFR). Specifically, 1-dMTX has been characterized as a slow-binding inhibitor of DHFR, inducing a conformational isomerization of the enzyme-inhibitor complex that differs from the classical Methotrexate (MTX) mechanism [1].

This guide focuses on the "Ring Closure" synthetic strategy (modified Taylor approach), which is preferred for 1-deaza analogs due to the instability of certain free 1-deazapteridine aldehydes required for convergent coupling.

Safety & Handling Protocols

  • Cytotoxicity Hazard: All intermediates bearing the 2,4-diamino-heterocycle pharmacophore must be treated as potent cytotoxins/teratogens. Double-gloving (Nitrile/Laminate) and use of a localized fume hood exhaust are mandatory.

  • Light Sensitivity: Deaza-pteridines are susceptible to photo-oxidation. All reactions and purification steps should be conducted under low-light conditions or using amber glassware.

  • Pyrophoric Reagents: The reductive cyclization step utilizes Raney Nickel or Palladium on Carbon under Hydrogen atmosphere. Ensure strict inert gas purging to prevent ignition.

Retrosynthetic Analysis & Strategy

The synthesis of 1-deaza-MTX presents a regiochemical challenge. The 1-deaza scaffold corresponds to a pyrido[3,4-b]pyrazine ring system. To ensure correct regiochemistry (placing the nitrogens correctly in the final fused system), we utilize a linear construction strategy where the pyrazine ring is formed onto a functionalized pyridine precursor.

The Strategy:

  • Fragment A: A 2,6-diamino-3-nitro-4-chloropyridine derivative (Pyridine precursor).

  • Fragment B: An aminoketone-linked glutamate tail (Side-chain precursor).

  • Key Reaction: Nucleophilic Aromatic Substitution (

    
    ) followed by Reductive Cyclization.
    

Retrosynthesis Target 1-Deaza-Methotrexate (Pyrido[3,4-b]pyrazine Core) Intermediate Acyclic Nitro-Pyridine Intermediate Target->Intermediate Reductive Cyclization (H2, Raney Ni) PrecursorA Fragment A: 4-Chloro-3-nitro-2,6-diaminopyridine Intermediate->PrecursorA SnAr Coupling PrecursorB Fragment B: alpha-Aminoketone Glutamate Intermediate->PrecursorB SnAr Coupling

Figure 1: Retrosynthetic logic for 1-deaza-MTX via the Boon and Leigh-type ring closure.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyridine Precursor (Fragment A)

Target: 2,6-diamino-4-chloro-3-nitropyridine.

This fragment provides the "left" side of the ring system (the pyrimidine-equivalent, which is now a pyridine).

  • Starting Material: 2,6-diaminopyridine.

  • Nitration: Dissolve 2,6-diaminopyridine in concentrated

    
     at 0°C. Add fuming 
    
    
    
    dropwise. Maintain temperature <5°C. Stir for 1h, pour onto ice, and neutralize with
    
    
    to precipitate 2,6-diamino-3-nitropyridine .
  • Chlorination (Critical Step): The introduction of the leaving group at position 4 is non-trivial.

    • Reagent: Use

      
       (Phosphorus oxychloride) with a catalytic amount of DMF (Vilsmeier conditions).
      
    • Procedure: Suspend the nitropyridine in

      
      . Heat to 80°C for 4 hours. The nitro group activates the C4 position for nucleophilic attack by chloride.
      
    • Workup: Quench carefully into ice-water (Exothermic!). Adjust pH to 5.0. Filter the yellow precipitate.[1]

    • Validation:

      
       NMR should show loss of the C4 proton signal.
      
Phase 2: Preparation of the Side Chain (Fragment B)

Target: Diethyl N-[4-[(3-amino-2-oxopropyl)amino]benzoyl]-L-glutamate.

This fragment contains the glutamate tail and the "top right" nitrogen and carbons required to close the pyrazine ring.

  • Alkylation: React Diethyl N-(4-aminobenzoyl)-L-glutamate with 1-bromo-3-chloropropan-2-one (protected as a ketal or oxime to prevent self-polymerization).

    • Note: The Elliott et al. method [2] suggests using the oxime of the aminoketone to stabilize the intermediate.

    • Reaction: Reflux the aniline derivative with the bromoketone oxime in Ethanol/Water with

      
      .
      
  • Purification: Silica gel chromatography (Eluent:

    
    :MeOH 95:5).
    
Phase 3: Coupling and Cyclization (The "One-Pot" Ring Closure)

Target: 1-Deaza-Methotrexate Diethyl Ester.

This is the most technically demanding step. It involves coupling the two fragments and then using hydrogenation to "zip" the ring shut.

Table 1: Reaction Stoichiometry & Conditions

ComponentEquivalentsRole
Fragment A (Chloropyridine)1.0 eqElectrophile
Fragment B (Aminoketone)1.1 eqNucleophile
Triethylamine (

)
2.5 eqProton Scavenger
DMF (Anhydrous)Solvent (0.1 M)Medium
Raney Nickel50% w/wHydrogenation Catalyst
Hydrogen Gas (

)
1 atm (Balloon)Reductant

Protocol:

  • Displacement (

    
    ): 
    
    • Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in dry DMF under Argon.

    • Add

      
       (2.5 eq).
      
    • Heat to 60°C for 12-18 hours.

    • Checkpoint: TLC should show the disappearance of the chloropyridine and formation of a highly colored (orange/red) intermediate (the coupled nitropyridine-ketone).

  • Reductive Cyclization:

    • Do not isolate the intermediate if unstable. Cool the reaction mixture to RT.

    • Add Raney Nickel (washed with EtOH/DMF) carefully to the reaction vessel.

    • Purge the vessel with

      
       gas (balloon pressure is sufficient).
      
    • Stir vigorously at RT for 6–12 hours.

    • Mechanism:[2][3][4][5][6] The nitro group (

      
      ) reduces to an amine (
      
      
      
      ). This newly formed amine immediately attacks the neighboring ketone (from Fragment B) to form a Schiff base (imine), closing the pyrazine ring.
  • Oxidation (Aromatization):

    • The product of hydrogenation is often the dihydro-1-deazapteridine. To obtain the fully aromatic 1-dMTX, mild oxidation is required.

    • Filter off the catalyst (Celite).

    • Stir the filtrate in open air (or bubble air) at pH 8 for 4 hours, or use dilute

      
       (very carefully titrated) if air oxidation is too slow [2].
      
  • Hydrolysis:

    • Treat the diethyl ester with 0.1N NaOH in Ethanol/Water (1:1) at RT for 4 hours to remove the ethyl groups.

    • Acidify to pH 3.5 with Acetic Acid to precipitate the crude 1-Deaza-Methotrexate.

Quality Control & Characterization

The structural identity of 1-deaza-MTX is confirmed by the specific shift of the bridgehead protons.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 min.

    • Note: 1-deaza analogs are generally more lipophilic than MTX and will elute later.

  • NMR Diagnostic Signals (

    
    -DMSO): 
    
    • C7-H (Pyrazine ring): Look for a singlet around

      
       8.6–8.8 ppm. (In MTX, this is N-CH=N; in 1-deaza, it is N-CH=C).
      
    • C1-H (Pyridine ring): Look for a doublet or singlet in the aromatic region (

      
       7.5–8.0 ppm) representing the CH that replaced the N1 nitrogen.
      

Pathway Visualization

The following diagram illustrates the specific chemical transformation during the critical Phase 3.

ReactionPath Start Fragment A (NO2, Cl) Step1 Coupled Intermediate (NO2, Ketone) Start->Step1 + Fragment B (SnAr) Step2 Reduced Intermediate (NH2, Ketone) Step1->Step2 H2 / Ra-Ni (Nitro Reduction) Step3 Dihydro-1-deaza-MTX (Ring Closed) Step2->Step3 Spontaneous Cyclization (-H2O) Final 1-Deaza-Methotrexate (Aromatic) Step3->Final Oxidation (Air/KMnO4)

Figure 2: Reaction pathway from precursors to the final aromatic 1-deazapteridine system.

Troubleshooting & Optimization

  • Problem: Low yield during cyclization.

    • Cause: Incomplete reduction of the nitro group or side reactions of the ketone.

    • Solution: Ensure the ketone is protected as an oxime during the coupling step. The oxime reduces to the amine/imine under hydrogenation conditions, facilitating cyclization.

  • Problem: Product insolubility.

    • Solution: 1-deaza-MTX is less soluble in water than MTX. Purification is best performed on the diethyl ester form using normal phase silica, followed by hydrolysis as the absolute final step.

References

  • Mechanism of Action

    • Appleman, J. R., et al. (1988). Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase. Journal of Biological Chemistry, 263(21), 10304-10313.
    • Source:

  • Synthetic Route (The "Elliott" Method)

    • Elliott, R. D., Temple, C., Jr., & Montgomery, J. A. (1971).[6] Synthesis of 1- and 3-deazamethotrexate.[6][7][8][9] The Journal of Organic Chemistry, 36(19), 2818–2823.

    • Source:

  • Related Deaza-Pteridine Chemistry

    • DeGraw, J. I., et al. (1993).[8] Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin.[4][8] Journal of Medicinal Chemistry, 36(15), 2228–2231.

    • Source:

Sources

Application Notes and Protocols for In Vitro Antibacterial Assays of Pyridopyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Pyridopyrazine Scaffolds in Antibacterial Research

The pyridopyrazine core, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In the realm of infectious diseases, derivatives of this scaffold are being increasingly investigated as potential novel antibacterial agents.[1][2] The urgent need for new antibiotics, driven by the global crisis of antimicrobial resistance, necessitates robust and standardized methods for evaluating the efficacy of these emerging compounds.

This comprehensive guide provides detailed protocols for the in vitro evaluation of pyridopyrazine compounds, designed for researchers, scientists, and drug development professionals. More than a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring that the data generated is not only accurate but also meaningful for lead optimization and mechanistic studies. The protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring a self-validating and reproducible experimental framework.[3]

A key consideration for nitrogen-containing heterocycles like pyridopyrazines is the potential for pH-dependent activity, a phenomenon observed in the structurally related anti-tuberculosis drug, pyrazinamide.[4][5] Therefore, these protocols will include special considerations for assessing and controlling for the influence of pH, a critical factor that can impact compound solubility, stability, and biological activity.

Part 1: Foundational Assays for Antibacterial Activity Screening

The initial assessment of a novel pyridopyrazine derivative typically involves determining its fundamental antibacterial properties. This is achieved through a combination of qualitative and quantitative assays that are cost-effective, high-throughput, and provide a solid baseline for further investigation.

Agar Disk Diffusion and Well Diffusion: A Qualitative First Look

The agar diffusion method, in either the disk or well format, serves as an excellent primary screening tool.[6] It provides a rapid, visual, and qualitative assessment of a compound's ability to inhibit bacterial growth. The principle is straightforward: the test compound diffuses through an agar medium inoculated with a specific bacterial strain, creating a concentration gradient. If the compound is active, a clear zone of inhibition will form where the concentration is sufficient to prevent bacterial growth.[6]

Causality Behind Experimental Choices:

  • Why Mueller-Hinton Agar (MHA)? MHA is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious bacteria.[7] Its composition is well-defined, has good batch-to-batch reproducibility, and is low in inhibitors of common antibiotics, ensuring that the observed results are due to the compound's activity and not interference from the medium.

  • Why a 0.5 McFarland Standard? Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent bacterial density (approximately 1.5 x 10⁸ CFU/mL).[8] This is critical for reproducibility; a lower density could overestimate the compound's efficacy, while a higher density could underestimate it.

  • Disk vs. Well Diffusion: The choice between these methods often depends on the compound's availability and solubility. The disk diffusion method is highly standardized for commercial antibiotics. The well diffusion method is more versatile for research compounds, allowing for the application of larger volumes of a compound solution, which can be advantageous for compounds with limited solubility.

Experimental Protocol: Agar Well Diffusion

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Well Creation: Using a sterile cork borer (6-8 mm diameter), create uniform wells in the agar.

  • Compound Application: Prepare stock solutions of the pyridopyrazine compounds in a suitable solvent (e.g., DMSO). Aseptically add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Include a positive control (a known antibiotic) and a negative control (solvent alone) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours in an aerobic atmosphere.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter generally indicates greater antibacterial activity.

Broth Microdilution: Quantifying Inhibitory Potency (MIC)

The broth microdilution assay is the gold-standard method for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[9] This assay is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.

Causality Behind Experimental Choices:

  • Why 96-Well Plates? The microtiter plate format allows for efficient testing of multiple compounds and concentrations simultaneously, making it a high-throughput method suitable for screening compound libraries.

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. CAMHB is standardized to contain physiological concentrations of these ions, ensuring that the MIC values obtained are more clinically relevant and reproducible.[10]

  • Why a Final Inoculum of 5 x 10⁵ CFU/mL? This specific inoculum density is a CLSI standard.[11] It is a critical parameter that directly influences the MIC value. Deviations from this standard can lead to erroneous and non-reproducible results.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyridopyrazine compounds in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum, but no compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

    • Positive Control: A known antibiotic with a well-established MIC against the test strain.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density.

Part 2: Advanced Assays for Mechanistic Insights

Once the initial inhibitory activity of a pyridopyrazine compound has been established, further assays are required to understand its mode of action—specifically, whether it kills bacteria (bactericidal) or simply prevents their growth (bacteriostatic).

Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC assay. The MBC/MIC ratio is often used to classify an agent's activity.

Experimental Protocol: MBC Determination

  • Perform MIC Assay: Following the broth microdilution protocol, determine the MIC of the compound.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[9]

Time-Kill Kinetics Assay: Visualizing the Dynamics of Bacterial Killing

The time-kill assay provides the most detailed picture of a compound's antimicrobial dynamics.[9] It measures the rate and extent of bacterial killing over time at various concentrations of the compound.[12] This assay is invaluable for distinguishing between bactericidal and bacteriostatic effects and for understanding concentration-dependent versus time-dependent killing.

Causality Behind Experimental Choices:

  • Why Multiple Concentrations? Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive profile of the compound's activity. It reveals whether the killing effect is enhanced at higher concentrations.

  • Why Multiple Time Points? Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, which visually represents the rate of bacterial death.[13]

  • Why Log10 CFU/mL? Bacterial growth and death are logarithmic processes. Plotting the data on a logarithmic scale allows for a clear visualization of significant changes in the viable bacterial population.

Experimental Protocol: Time-Kill Kinetics

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in CAMHB, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure: In sterile tubes or flasks, add the pyridopyrazine compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Also, include a growth control tube with no compound. Inoculate all tubes with the prepared bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates that contain between 30 and 300 colonies.

  • Data Analysis: Calculate the log10 CFU/mL for each time point and concentration. Plot log10 CFU/mL versus time to generate the time-kill curves.

Interpreting Time-Kill Curves:

  • Bactericidal Activity: A ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum is considered bactericidal.[9]

  • Bacteriostatic Activity: An inhibition of growth where the CFU/mL count remains relatively constant (less than a 3-log10 reduction) compared to the initial inoculum. The bacterial count may be similar to the starting count.[9]

  • Indifference: Little to no effect on bacterial growth, with the curve closely mirroring the growth control.

Part 3: Data Presentation and Visualization

Clear presentation of data is paramount for accurate interpretation and comparison of results.

Quantitative Data Summary

The following table provides a template for summarizing the antibacterial activity of novel pyridopyrazine compounds, populated with example data from published literature on related compounds.[13][14]

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyridopyrazine-1 S. aureus ATCC 292130.0781.2516Bacteriostatic
Pyridopyrazine-1 B. cereus0.0780.6258Bacteriostatic
Pyridopyrazine-1 E. coli ATCC 259220.625>5>8Bacteriostatic
Pyridopyrazine-2 S. aureus ATCC 292131.5>5>3.3Bacteriostatic
Pyridopyrazine-2 E. coli ATCC 259225>5>1-
Pyridazinone-13 P. aeruginosa7.48---
Pyridazinone-13 A. baumannii3.74---
Ampicillin S. aureus ATCC 292130.250.52Bactericidal
Ampicillin E. coli ATCC 25922482Bactericidal

Note: The data for Pyridopyrazine-1 and -2 are adapted from a study on 7-Bromo pyrido[2,3-b]pyrazine derivatives. The data for Pyridazinone-13 is from a study on novel pyridazinone derivatives.[14] The MBC/MIC ratio interpretation is based on the general guideline where a ratio of >4 is considered bacteriostatic.[12][15]

Experimental Workflow Visualizations

Visual workflows provide a clear and concise overview of the experimental processes.

Broth_Microdilution_Workflow cluster_assay Assay Setup cluster_analysis Analysis Compound Prepare Serial Dilutions of Pyridopyrazine Compound Plate Inoculate 96-Well Plate (Final Vol: 100 µL) Compound->Plate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Controls Add Growth & Sterility Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read Visually Inspect for Growth (Determine MIC) Incubate->Read

Caption: Workflow for MIC Determination via Broth Microdilution.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Culture (~5x10^5 CFU/mL) Exposure Expose Bacteria to Compound at xMIC Conc. Inoculum->Exposure Sampling Sample at Time Points (0, 2, 4, 8, 24h) Exposure->Sampling Dilute Perform Serial Dilutions Sampling->Dilute Plate Plate onto MHA Dilute->Plate Incubate Incubate Plates for 18-24h Plate->Incubate Count Count Colonies (CFU/mL) Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for Time-Kill Kinetics Assay.

Part 4: Scientific Integrity and Trustworthiness

The reliability of in vitro antibacterial data hinges on a foundation of meticulous technique and an understanding of the potential variables.

Self-Validating Systems:

  • Quality Control (QC) Strains: Every assay should include well-characterized QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) as recommended by CLSI.[16] The resulting MIC for the control antibiotic must fall within the established acceptable range to validate the assay run.

  • Solubility and Stability: Pyridopyrazine compounds may exhibit variable solubility. It is crucial to determine the solubility in the test medium and ensure the compound does not precipitate during the assay, which would lead to an inaccurate MIC. A preliminary solubility test and visual inspection of the microtiter plates before and after incubation are essential. If solubility is an issue, the use of a co-solvent like DMSO should be minimized (typically ≤1% v/v) and its potential for intrinsic antibacterial activity must be evaluated with a solvent-only control.

  • pH Considerations: As pyrazine derivatives can exhibit pH-dependent activity, the pH of the CAMHB should be verified and maintained between 7.2 and 7.4.[4][5] For compounds showing significant potency, consider performing the MIC assay in buffered media at different pH values (e.g., pH 5.5, 6.5, 7.4) to explore this effect, which could be critical for understanding the compound's potential in different physiological environments.

Expertise & Experience - Explaining the 'Why':

The protocols detailed herein are more than just a sequence of steps; they represent a system designed to produce reliable data. The standardization of inoculum density is not arbitrary—it reflects the bacterial load that can influence antibiotic efficacy. The choice of cation-adjusted media acknowledges that the in vitro environment must mimic the in vivo milieu as closely as is practical to generate clinically relevant data. The inclusion of time-kill kinetics moves beyond a static endpoint (MIC) to provide a dynamic view of the compound-pathogen interaction, which is a far better predictor of potential in vivo outcomes.[11]

References

  • Bensaada, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). Available at: [Link]

  • Lanke, V. R., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5). Available at: [Link]

  • Gümüş, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7480. Available at: [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases, 38(6), 864–870. Available at: [Link]

  • Abd El-Baky, R. M., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. JAC-Antimicrobial Resistance, 6(5). Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Retrieved from [Link]

  • Saleh, A. A., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. JAC-Antimicrobial Resistance, 6(5). Available at: [Link]

  • Žitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 251. Available at: [Link]

  • Miller, A. A., et al. (2012). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Antimicrobial Agents and Chemotherapy, 56(2), 975–984. Available at: [Link]

  • Haidar, A., et al. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules, 27(22), 7752. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Miller, A. A., et al. (2009). Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 53(10), 4386-4396. Available at: [Link]

  • Chylewska, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports, 10(1), 11767. Available at: [Link]

  • Citron, D. M., et al. (2005). Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. Journal of Clinical Microbiology, 43(5), 2485–2488. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available at: [Link]

  • Miniyar, P. B., & Makhija, S. J. (2012). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 4(3), 143-149. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Patel, K. D., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 342-346. Available at: [Link]

  • Ananthan, S., et al. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 924–929. Available at: [Link]

  • Chylewska, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports, 10(1), 11767. Available at: [Link]

  • Göktaş, U. O., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 526–534. Available at: [Link]

  • Dong, X., et al. (2022). Antibacterial activity and mechanism of phillyrin against selected four foodborne pathogens. Food Science and Technology, 42. Available at: [Link]

  • Resende, D. I. S. P., et al. (2023). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. International Journal of Molecular Sciences, 24(10), 8872. Available at: [Link]

  • El Messaoudi, N., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(2). Available at: [Link]

  • Atarashi, S., et al. (1991). Optically active pyridobenzoxazine derivatives and anti-microbial use. U.S. Patent No. 5,053,407. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7858. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process engineers optimizing the synthesis of 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine . This molecule is a critical 1-deaza analog of the pteridine class, often serving as a scaffold for antifolates and kinase inhibitors.

The synthesis usually proceeds via the condensation of 2,3,5,6-tetraaminopyridine with methylglyoxal (pyruvaldehyde). The low yields typically stem from three factors: oxidative instability of the tetraamine precursor, lack of regiocontrol during cyclization, and polymerization of the dicarbonyl electrophile.

Module 1: The Critical Synthesis Pathway

Status: Active Workflow Context: The standard "Traube-like" condensation requires generating the unstable tetraamine in situ to prevent oxidative degradation (tar formation).

Interactive Process Map

Caption: Optimized One-Pot Reduction-Condensation Workflow. Blue nodes indicate stable intermediates; Red nodes indicate critical control points.

SynthesisWorkflow Start Precursor: 2,6-Diamino-3,5-dinitropyridine Reduction Catalytic Hydrogenation (Pd/C, H2, 40 psi) OR Dithionite Reduction Start->Reduction Solvent: MeOH/H2O Tetraamine Intermediate: 2,3,5,6-Tetraaminopyridine (EXTREMELY UNSTABLE) Reduction->Tetraamine Anaerobic Conditions Condensation Condensation: Add Methylglyoxal (pH 3-4, 0°C -> RT) Tetraamine->Condensation In Situ (Do Not Isolate) IsomerCheck Regioisomer Check: 2-Methyl vs 3-Methyl Condensation->IsomerCheck HPLC/NMR Purification Purification: Recrystallization from H2O/DMF IsomerCheck->Purification Target: 2-Methyl

Module 2: Troubleshooting Low Yields (Root Cause Analysis)

Issue 1: "My reaction mixture turns black/tarry immediately."

Diagnosis: Oxidative polymerization of 2,3,5,6-tetraaminopyridine. Mechanism: The tetraamine is electron-rich and prone to rapid auto-oxidation in air, forming azo-linked polymers (aniline black-like tars) before it can react with methylglyoxal. Corrective Protocol:

  • Deoxygenation: Sparge all solvents (MeOH/Water) with Argon for 30 mins before adding the catalyst or reducing agent.

  • In-Situ Transfer: Never isolate the tetraamine. If using hydrogenation, filter the catalyst under an Argon blanket (using a Schlenk line or glovebag) and drip the filtrate directly into the deoxygenated methylglyoxal solution.

  • Alternative Reductant: Use Sodium Dithionite (Na2S2O4) instead of catalytic hydrogenation. It acts as an oxygen scavenger, providing a "buffer" against oxidation during the condensation step.

Issue 2: "I have product, but the isomer ratio is wrong (High 3-Methyl impurity)."

Diagnosis: Poor Regiocontrol during the Schiff base formation. Mechanism: Methylglyoxal is an asymmetric dicarbonyl (aldehyde vs. ketone).

  • Path A (Desired): The most nucleophilic amine attacks the aldehyde first.

  • Path B (Undesired): The amine attacks the ketone first. Corrective Protocol:

  • pH Control: Maintain reaction pH between 3.0 and 4.0 using Acetate buffer. At lower pH, the ketone carbonyl of methylglyoxal is less reactive, directing the nucleophilic attack of the tetraamine selectively toward the aldehyde functionality.

  • Temperature: Initiate the addition at 0°C . Low temperature favors the kinetic product (aldehyde attack).

Issue 3: "Yield is <20% despite clean conversion."

Diagnosis: Solubility losses or Methylglyoxal polymerization. Mechanism: Methylglyoxal polymerizes in basic media or at high concentrations. Additionally, the product is planar and stacks efficiently, trapping it in the filter cake of the Pd/C (if not filtered strictly) or coprecipitating with salts. Corrective Protocol:

  • Reagent Quality: Do not use old bottles of 40% Methylglyoxal solution. Use Methylglyoxal 1,1-dimethyl acetal hydrolyzed in situ with dilute HCl immediately before use to ensure monomeric species.

  • Solubility: The product often precipitates as a hydrate. Wash the crude solid with dilute NH4OH to remove salts, then recrystallize from boiling water or DMF.

Module 3: Optimized Experimental Protocol

Standardized for 10 mmol scale.

ParameterSpecificationRationale
Precursor 2,6-Diamino-3,5-dinitropyridine (2.0 g)Stable starting material.
Catalyst 10% Pd/C (0.2 g)High surface area for rapid reduction.
Solvent Methanol (50 mL) + Water (50 mL)Solubilizes both the nitro-precursor and the tetraamine.
Reagent Methylglyoxal (40% aq, 1.2 eq)Slight excess to drive completion.
Atmosphere H2 (40 psi) then ArgonPrevent oxidation of intermediate.
pH Modifier Acetic Acid / Sodium AcetateBuffer to pH 3-4 for regioselectivity.

Step-by-Step:

  • Reduction: Suspend 2,6-diamino-3,5-dinitropyridine in MeOH/H2O. Add Pd/C. Hydrogenate at 40 psi for 4-6 hours until uptake ceases.

  • Filtration (Critical): Under Argon flow, filter off Pd/C into a flask containing the Methylglyoxal solution pre-adjusted to pH 3 with acetic acid. Do not expose the filtrate to air.

  • Condensation: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Neutralize to pH 7 with NH4OH. The product (yellow/orange solid) will precipitate.

  • Purification: Collect by filtration. Wash with water, then EtOH. Recrystallize from DMF/Water if purity <95%.

Module 4: FAQ - Researcher to Researcher

Q: Can I use 2,3,5,6-tetraaminopyridine sulfate salt instead of generating it in situ? A: Yes, but with caution. The sulfate salt is more stable than the free base but still oxidizes over time. If using the salt, you must neutralize it slowly in the presence of methylglyoxal. However, the in situ reduction (Module 3) generally yields cleaner crude material.

Q: How do I distinguish the 2-methyl and 3-methyl isomers? A: 1H NMR is definitive.

  • 2-Methyl isomer: The proton on the pyrazine ring (H-3) usually appears as a singlet around

    
     8.8 - 9.0 ppm.
    
  • 3-Methyl isomer: The proton on the pyrazine ring (H-2) shifts slightly.

  • Tip: Compare the coupling constants of the pyridine ring protons if available, though they are often singlets in the 6,8-diamine substitution pattern.

Q: My product is difficult to dissolve for NMR. What solvent should I use? A: These fused heterocyclic amines are notorious for poor solubility due to


-stacking. Use DMSO-d6  with a drop of TFA-d  (Trifluoroacetic acid). The protonation breaks the intermolecular H-bonds and improves solubility significantly.

References

  • Fundamental Synthesis of 1-Deazapteridines Montgomery, J. A., & Wood, N. F. (1964). Synthesis of Potential Anticancer Agents.[1][2] XXXVI. N-Alkyl-1-deazapteridines. The Journal of Organic Chemistry. (Establishes the condensation of diaminopyridines with dicarbonyls).

  • Regioselectivity in Pteridine/Deazapteridine Synthesis Taghavi-Moghadam, S., & Pfleiderer, W. (2002). Pteridines. Part CXVIII. Synthesis and properties of new 6,7-disubstituted pteridines. Tetrahedron Letters. (Discusses the pH dependence of methylglyoxal condensation).

  • Purification and Handling of Tetraaminopyridines Grivsky, E. M., et al. (1958). Synthesis of 2,4-Diamino-5-phenylpyrimidine and Related Derivatives. Journal of the American Chemical Society. (Provides protocols for handling unstable polyamino-heterocycles).

  • Methylglyoxal Chemistry & Polymerization Lo, T. W., et al. (1994).[3] The reaction of methylglyoxal with aminoguanidine under physiological conditions.[3] Biochemical Pharmacology. (Highlights the kinetics and side reactions of methylglyoxal).

Sources

Technical Support Center: Purification of Diamino-Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of diamino-pyridopyrazine derivatives . These scaffolds are frequently encountered in medicinal chemistry as kinase inhibitors (e.g., P2X3, JAK) but present unique challenges due to their high basicity, poor solubility, and tendency to form regioisomers.

Introduction: The Physicochemical Challenge

Diamino-pyridopyrazines possess a fused [5,6]-heterocyclic core enriched with nitrogen atoms. This creates three distinct purification hurdles:

  • Regioisomerism: Condensation reactions often yield mixtures of [2,3-b] and [3,4-b] isomers that co-crystallize.

  • Silanol Interaction: The diamino motif is highly basic (

    
    ), leading to severe peak tailing on standard silica due to interaction with acidic silanols.
    
  • Solubility: The planar, rigid core encourages

    
    -stacking, resulting in poor solubility in standard organic solvents (DCM, EtOAc).
    

Module 1: Troubleshooting Regioisomer Separation

User Query: "I synthesized my pyridopyrazine core via condensation of 2,3-diaminopyridine and a diketone, but I have two spots on TLC that overlap. Flash chromatography isn't separating them. How do I isolate the active isomer?"

Root Cause Analysis

The condensation of unsymmetrical 1,2-dicarbonyls with 2,3-diaminopyridine is rarely 100% regioselective. The resulting isomers have nearly identical dipole moments and lipophilicity, making standard normal-phase flash chromatography ineffective.

Protocol: The "Solubility Differential" Strategy

Before resorting to expensive Prep-HPLC, utilize the differential lattice energy of the isomers.

  • Solvent Swish (Trituration):

    • Suspend the crude solid mixture in refluxing Ethanol (EtOH) or Acetic Acid (AcOH) .

    • The unwanted isomer often forms a more stable crystal lattice and will remain undissolved (or crystallize out first upon cooling).

    • Action: Reflux for 30 mins, cool slowly to RT, then to 4°C. Filter the solid. Analyze both solid and filtrate by NMR.

  • Chemical Derivatization (The "Trojan Horse" Method):

    • If the isomers are inseparable as free bases, derivatize the amino groups with a bulky protecting group (e.g., Boc or Cbz).

    • Mechanism:[1][2] The protecting group amplifies the steric difference between the isomers, often dramatically improving

      
       on silica gel.
      
    • Step: React crude mix with

      
      
      
      
      
      Separate via Flash Chromatography
      
      
      Deprotect with TFA/DCM.

Data: Common Recrystallization Solvents for Pyridopyrazines

Solvent System Target Impurity Outcome
Glacial Acetic Acid Regioisomers High selectivity; often crystallizes the thermodynamically stable isomer.
EtOH : Water (9:1) Inorganic Salts / Polar byproducts Good for "crashing out" the hydrophobic heterocycle.

| DMF : Water | High MW Oligomers | Dissolve in hot DMF, add water dropwise to precipitate product. |

Module 2: Chromatographic Tailing & Basicity

User Query: "My compound streaks from the baseline to the solvent front on silica columns. I lose 40% of my mass. What is happening?"

Root Cause Analysis

The exocyclic amines and ring nitrogens are protonating the acidic silanol groups (


) on the silica surface. This acts like an ion-exchange resin, irreversibly binding your product.
Protocol: Amine-Modified Mobile Phases

You must suppress the ionization of the silanols or the compound.

Option A: The "Basic" Modifier (Normal Phase)

  • Standard: DCM / MeOH (95:5).

  • Modified: DCM / MeOH / NH₄OH (aq) (90:10:1).

  • Technique: Shake the DCM/MeOH/NH₄OH mixture in a separatory funnel. Use the lower organic layer as your mobile phase. The dissolved ammonia blocks silanol sites.

Option B: The "Buffered" Modifier (Reverse Phase / Prep-HPLC)

  • Do NOT use neutral water/acetonitrile.

  • Acidic Method: Water (0.1% TFA) / Acetonitrile.

    • Pros: Protonates all nitrogens, ensuring a single species in solution. Sharp peaks.

    • Cons: You isolate the TFA salt.

  • Basic Method: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Pros: Keeps the molecule neutral (free base). Improved loading capacity.

    • Cons: Silica-based C18 columns degrade above pH 8. Requirement: Use hybrid-silica columns (e.g., Waters XBridge or Phenomenex Gemini).

Module 3: Scavenging Palladium (Cross-Coupling Cleanup)

User Query: "I used a Suzuki coupling to install the diamine arm. My product is grey/black, and NMR is broad. How do I clean it?"

Root Cause Analysis

Pyridopyrazine nitrogens are excellent ligands for Palladium (Pd), forming stable complexes that resist crystallization.

Protocol: The Chelation Wash
  • Solid Phase Scavengers:

    • Dissolve crude in THF/MeOH.

    • Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) resin (4 eq relative to Pd).

    • Stir at 50°C for 4 hours. Filter through Celite.[1]

  • Aqueous Wash (The EDTA Method):

    • Dissolve product in EtOAc or DCM.

    • Wash 3x with 5% aqueous Na₂EDTA (adjusted to pH 9).

    • The EDTA competes for the Pd and pulls it into the aqueous layer.

Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: A logic-flow diagram for selecting the optimal purification method based on impurity profile and solubility.

PurificationLogic Start Crude Diamino-Pyridopyrazine SolubilityCheck Is it soluble in DCM/MeOH? Start->SolubilityCheck RegioisomerCheck Are Regioisomers present? SolubilityCheck->RegioisomerCheck Yes SaltForm Salt Formation (Treat w/ HCl -> Precipitate) SolubilityCheck->SaltForm No (Brick dust) TailingCheck Does it tail on TLC? RegioisomerCheck->TailingCheck No Recryst Recrystallization (AcOH or EtOH reflux) RegioisomerCheck->Recryst Yes (Major impurity) FlashBasic Flash Chromatography (DCM/MeOH/NH4OH) TailingCheck->FlashBasic Yes (Standard) PrepHPLC Prep-HPLC (High pH: 10mM NH4HCO3) TailingCheck->PrepHPLC Yes (High Purity Req) Recryst->Start Re-analyze Mother Liquor

References

  • Synthesis and Antibacterial Properties of Pyrido[2,3-b]pyrazine Derivatives. Yakugaku Zasshi, 1997.

  • Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives. RSC Advances, 2014.

  • Is There an Easy Way to Purify Organic Amines? Biotage Blog, 2023.

  • From Quinoxaline to Pyrazino-Fused Carbazoles. Molecules, 2018.

  • Troubleshooting HPLC: Peak Tailing and Silanol Interactions. Chromatography Online.

Sources

Technical Support Center: Pyridopyrazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Load for Pyridopyrazine Ring Closure

Status: Operational Current Wait Time: 0 min Operator: Senior Application Scientist (Ph.D., Process Chemistry)

Welcome to the Heterocycle Synthesis Support Hub.

You are likely here because your pyridopyrazine formation—a critical scaffold for kinase inhibitors (e.g., FtsZ inhibitors, anti-tubercular agents)—is failing to meet Key Performance Indicators (KPIs). Whether you are struggling with stalled kinetics in condensation reactions or battling residual metal compliance in palladium-catalyzed cyclizations, this guide treats your experiment as a system to be debugged.

We have categorized the most common support tickets into two technical modules. Select the module that matches your synthetic route.

Module 1: Lewis Acid-Catalyzed Condensation

Context: Synthesis via condensation of 2,3-diaminopyridines with 1,2-dicarbonyls. Common Issue: "My reaction stalls at 60-70% conversion, but adding more catalyst causes tarring/oligomerization."

The Root Cause Analysis

In Lewis Acid (LA) catalyzed condensation, the catalyst (


, 

, or

) activates the dicarbonyl electrophile. However, the resulting pyridopyrazine product is highly basic (specifically the N-4 nitrogen).
  • The Trap: Product Inhibition. As the reaction proceeds, the basic product coordinates to your Lewis Acid catalyst more strongly than the starting dicarbonyl, effectively poisoning your catalyst.

  • The Error: Increasing catalyst load >10 mol% to compensate often leads to over-activation of the product, causing polymerization or oxidative degradation.

Troubleshooting Protocol: The "Step-Down" Optimization

Do not blindly increase load. Use this self-validating protocol to optimize Turnover Number (TON).

Step 1: Water Management (The Hidden Variable) Lewis acids like Scandium Triflate are water-tolerant but water-slowed.

  • Action: Add 4Å Molecular Sieves (powdered) to the reaction vessel.

  • Why: Dehydration is the driving force of the aromatization step. Removing water shifts the equilibrium forward without requiring extra thermal energy that degrades the catalyst.

Step 2: The 5% Threshold Test Run three parallel vials at 0.5 M concentration (EtOH or Toluene):

  • Vial A: 1 mol% Catalyst (Kinetic baseline)

  • Vial B: 5 mol% Catalyst (Standard)

  • Vial C: 5 mol% Catalyst + 10 mol% Ligand (e.g., bipyridine)

    • Result Analysis: If Vial C outperforms Vial B, your catalyst is aggregating or decomposing. If Vial B is identical to Vial A, your rate-limiting step is not activation, but the dehydration (see Step 1).

Visualizing the Failure Mode

The following diagram illustrates where the cycle breaks down during product inhibition.

LewisAcidCycle Cat Free Lewis Acid (e.g., Sc(OTf)3) Activated Activated Complex Cat->Activated + Dicarbonyl Dicarbonyl 1,2-Dicarbonyl Intermediate Hemiaminal Intermediate Activated->Intermediate + Diamine Diamine 2,3-Diaminopyridine Product Pyridopyrazine Product Intermediate->Product - H2O (Dehydration) Product->Cat Ideal Dissociation Dead Inactive Catalyst-Product Complex (Poisoned) Product->Dead High Affinity Binding to Catalyst

Figure 1: Catalytic cycle showing the "Product Inhibition" trap (Red) where basic pyridopyrazines sequester the Lewis Acid, halting the reaction.

Module 2: Palladium-Catalyzed Intramolecular Cyclization

Context: Building the ring via C-N bond formation (e.g., Buchwald-Hartwig type cyclization of 2-halo-3-aminopyridines). Common Issue: "I need 5-10 mol% Pd to get full conversion, but I can't remove the residual metal below ICH limits (<10 ppm)."

The Root Cause Analysis

Pyridopyrazines are excellent ligands for Palladium. Standard silica chromatography often fails to remove Pd because the metal is coordinated to the product, not free in solution. High catalyst loading is a "brute force" fix for poor ligand selection.

Optimization Protocol: Ligand-to-Metal Ratio (L/M)

To lower the load, you must increase the stability of the active catalytic species.

1. Switch to Biaryl Phosphine Ligands Move away from simple


 or dppf. Use Xantphos  or BrettPhos .
  • Why: These ligands have a wide bite angle and bulky steric bulk that facilitates reductive elimination (the ring-closing step) while preventing the Pd from getting "stuck" on the product nitrogens.

2. The "Reverse" Titration Instead of fixing the L/M ratio at 1:1 or 2:1, try 1.5:1 .

  • Observation: A slight excess of ligand prevents catalyst precipitation (Pd black) at low loadings (0.5 - 1.0 mol%).

Post-Reaction Remediation: The Scavenger Matrix

If you have optimized load to 1 mol% and still fail purity specs, use this scavenging decision matrix. Do NOT rely on crystallization alone.

Scavenger TypeFunctional GroupBest ForProtocol
Si-TMT TrimercaptotriazinePd(0) and Pd(II)Add 3 eq. (w/r/t metal) to crude solution. Stir 4h @ 50°C. Filter.
Si-Thiol Alkyl thiolPd(II) onlyGood for electrophilic Pd species. Less effective for Pd(0) clusters.
NAC N-AcetylcysteineGeneral PdWater-soluble wash. Good if product is lipophilic (DCM/EtOAc soluble).
Activated Carbon CBulk removalCheap, but yield loss (10-15%) is common due to non-specific adsorption.
Workflow: From Reaction to Release

Follow this logic flow to ensure compliance with ICH Q3D guidelines for elemental impurities.

ScavengingWorkflow Start Crude Reaction Mixture (>1000 ppm Pd) Filter Celite Filtration (Remove Pd Black) Start->Filter Measure Check Pd Level (ICP-MS) Filter->Measure Decision Pd > 20 ppm? Measure->Decision Scavenge1 Add Si-TMT Resin (50°C, 4 hours) Decision->Scavenge1 Yes (Organic Soluble) Scavenge2 N-Acetylcysteine Wash (pH 7-8) Decision->Scavenge2 Yes (Water Tolerant) FinalPur Column Chromatography (DCM/MeOH) Decision->FinalPur No (<20 ppm) Scavenge1->FinalPur Scavenge2->FinalPur Pass Release API (<10 ppm) FinalPur->Pass

Figure 2: Decision matrix for removing residual Palladium. Note that chromatography is the LAST step, not the first, for metal removal.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to lower the catalyst load? A: Yes, but with a caveat. Microwave heating (superheating) often accelerates the reaction enough that you can drop Lewis Acid loading from 10 mol% to 1 mol%. However, pyridopyrazines are prone to oxidative degradation at high temperatures (>120°C) in air.

  • Recommendation: Use microwave only if the vessel is strictly deoxygenated (Argon purge).

Q: Why is my yield lower when I scale up from 100mg to 10g? A: This is usually a heat transfer issue. The condensation is exothermic. On a large scale, the internal temperature spike can cause the dicarbonyl to polymerize before it reacts with the diamine.

  • Fix: Dosing control. Add the dicarbonyl dropwise to the catalyst/diamine mixture over 1 hour, rather than dumping it in all at once.

Q: Which solvent is best for the Lewis Acid route? A: While Ethanol is "green," it often coordinates to the Lewis Acid, reducing activity.

  • Pro Tip: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated solvents stabilize the cationic intermediates and often allow for catalyst-free cyclization or significantly reduced loads [1].

References

  • Optimization of Pyridopyrazine Synthesis

    • Title: Recent synthetic methodologies for pyridopyrazines: An upd
    • Source: ResearchG
    • URL:

  • Pd-Scavenging Protocols

    • Title: Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[1]

    • Source: Organic Process Research & Development[1]

    • URL:

  • Lewis Acid Mechanisms

    • Title: Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines (Mechanistic Parallel).
    • Source: Bioorganic & Medicinal Chemistry[2]

    • URL:

  • Microwave Assisted Synthesis

    • Title: Multicomponent reaction of 2-aminopyridine, aldehyde and trimethylsilylcyanide (Sc(OTf)3 catalyzed).[3]

    • Source: Royal Society of Chemistry (ChemComm)
    • URL:

Sources

Validation & Comparative

Comparative Guide: Cytotoxicity of 1-Deaza-Pteridines vs. Standard Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N1-Nitrogen Determinant

This guide provides a technical comparison between standard antifolates (specifically Methotrexate - MTX) and their 1-deaza-pteridine analogs. While standard antifolates remain the gold standard in chemotherapy, 1-deaza analogs serve as critical molecular probes that define the structural requirements for Dihydrofolate Reductase (DHFR) inhibition.

Key Takeaway: The removal of the nitrogen atom at position 1 (1-deaza modification) results in a significant loss of cytotoxicity and binding affinity. This guide details the mechanistic causality—specifically the disruption of the Aspartate-27 salt bridge—and provides the experimental protocols required to quantify this loss of potency in drug development assays.

Mechanistic Divergence: The Asp27 Interaction

To understand the cytotoxicity difference, one must analyze the atomic-level interaction within the DHFR binding pocket.

Standard Antifolates (Methotrexate)

Standard antifolates possess a pteridine ring with nitrogen atoms at positions 1, 3, 5, and 8.

  • Mechanism: The N1 nitrogen is basic. Inside the enzyme pocket, it becomes protonated and forms a critical ionic salt bridge with the carboxylate group of Aspartate 27 (in E. coli DHFR) or Glutamate 30 (in mammalian DHFR).

  • Result: This "charge-charge" anchor locks the drug into the active site with picomolar affinity (

    
     nM), effectively shutting down DNA synthesis.
    
1-Deaza-Pteridines

In 1-deaza analogs, the N1 nitrogen is replaced by a carbon atom (CH).

  • Mechanism: The C1 atom cannot be protonated and cannot accept a hydrogen bond. The critical salt bridge with Asp27 is abolished.

  • Result: Binding relies solely on hydrophobic interactions and the p-aminobenzoylglutamate tail. This results in a drastic reduction in binding affinity (often 100- to 1000-fold lower), leading to significantly reduced cytotoxicity.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent binding pathways and the "Anchoring Failure" of 1-deaza analogs.

DHFR_Binding_Mechanism MTX Standard Antifolate (Methotrexate) Interaction_Strong Ionic Salt Bridge (Protonated N1) MTX->Interaction_Strong Contains N1 Deaza 1-Deaza-Pteridine Analog Interaction_Weak Hydrophobic Only (No N1 Protonation) Deaza->Interaction_Weak Lacks N1 (C1 Replacement) Binding_Pocket DHFR Active Site (Asp27 / Glu30) Outcome_High High Cytotoxicity (nM IC50) Binding_Pocket->Outcome_High Enzyme Inhibition Outcome_Low Reduced Cytotoxicity (µM IC50) Binding_Pocket->Outcome_Low Enzyme Escape Interaction_Strong->Binding_Pocket High Affinity Lock Interaction_Weak->Binding_Pocket Weak Association

Caption: Mechanistic comparison showing how the loss of N1 in 1-deaza analogs disrupts the critical Asp27 salt bridge, leading to reduced cytotoxicity.

Comparative Performance Data

The following data summarizes the typical performance shift observed when comparing a standard antifolate (MTX) against a 1-deaza derivative in L1210 leukemia cells.

FeatureStandard Antifolate (MTX)1-Deaza-Pteridine AnalogPerformance Impact
DHFR Binding (

)
~5 - 10 pM~50 - 100 nM10,000x Loss in Affinity
Cytotoxicity (

)
10 - 30 nM> 10 µMSignificant Potency Drop
Uptake Mechanism Reduced Folate Carrier (RFC)Passive / RFC (Low Affinity)Altered Transport Kinetics
Polyglutamylation High EfficiencyLow EfficiencyReduced Intracellular Retention
Primary Utility Clinical ChemotherapySAR Studies / Drug Resistance ProbesShift from Therapeutic to Experimental

Scientific Note: While 1-deaza analogs are generally poor DHFR inhibitors, this structural modification is sometimes used in Thymidylate Synthase (TS) inhibitors (e.g., specific 1-deaza-folates) where the N1 interaction is less critical than in DHFR.

Experimental Protocol: Validating Cytotoxicity

To objectively compare these compounds, you must employ a self-validating cytotoxicity workflow. This protocol uses a Resazurin Reduction Assay (Alamar Blue) , which is superior to MTT for high-sensitivity antifolate screening.

Reagents & Setup
  • Cell Line: L1210 (Murine Leukemia) or CCRF-CEM (Human T-lymphoblast).

  • Compounds: Methotrexate (Positive Control), 1-Deaza-Analog (Test), Folinic Acid (Rescue Control).

  • Timepoint: 72 Hours (Essential for antifolates to induce "thymineless death").

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Why: Low density ensures cells remain in the logarithmic growth phase throughout the 72h exposure. Antifolates are S-phase specific; confluent cells are resistant.

  • Drug Treatment (Day 1):

    • Prepare serial dilutions (10-point curve) ranging from 100 µM to 0.1 nM.

    • Crucial Control: In duplicate wells, add Folinic Acid (5 µM) alongside the test compounds.

    • Validation: If the cytotoxicity is truly folate-mediated, Folinic Acid must rescue the cells (shift

      
       > 100-fold). If 1-deaza toxicity is not rescued, the mechanism is off-target.
      
  • Readout (Day 4):

    • Add Resazurin (final conc. 44 µM). Incubate 4 hours.

    • Read Fluorescence (Ex 560nm / Em 590nm).

Workflow Visualization (DOT Diagram)

Cytotoxicity_Protocol Seed 1. Cell Seeding (Log Phase) Treat 2. Drug Treatment (72 Hours) Seed->Treat Rescue Control: Folinic Acid Rescue Treat->Rescue Parallel Arm Read 3. Resazurin Readout (Fluorescence) Treat->Read Rescue->Read Analyze 4. Calculate IC50 & Fold Shift Read->Analyze

Caption: Validated workflow for antifolate assessment including the mandatory Folinic Acid rescue control arm.

References

  • Synthesis and biological evalu

    • Source: N
    • Relevance: Establishes the structural necessity of N1 for DHFR binding.
  • Role of aspartate 27 in the binding of methotrexate to dihydrofol

    • Source: Appleman, J. R., et al. (1988). Journal of Biological Chemistry.
    • Relevance: Definitive mechanistic paper proving the N1-Asp27 salt bridge is the primary driver of MTX affinity.
  • Deaza Analogs of Folic Acid as Antitumor Agents.

    • Source: Bentham Science Publishers.
    • Relevance: Comprehensive review of deaza-modifications (1, 3, 5, 8, 10) and their varying clinical success.
  • Methotrexate, a high-affinity pseudosubstrate of dihydrofolate reductase. [1]

    • Source: Williams, J. W., et al. (1979). Biochemistry.
    • Relevance: Foundational text on the kinetics of antifol

Sources

Comprehensive Guide: Orthogonal Validation of Pyridopyrazine Scaffolds using FTIR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridopyrazine derivatives, particularly pyrido[2,3-b]pyrazine , represent a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors and bioactive agents. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it is often a bottleneck in high-throughput synthesis due to sample requirements and acquisition time.

This guide evaluates an orthogonal validation workflow combining Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS). We demonstrate that for routine validation and quality control (QC), the FTIR-MS combinatorial approach offers a superior balance of speed, sensitivity, and specificity compared to relying solely on NMR or UV-Vis alternatives.

Comparison Matrix: Analytical Approaches
FeatureFTIR + MS (Recommended) NMR (

H/

C)
UV-Vis Elemental Analysis
Primary Utility Functional group ID + Molecular MassExact connectivity & stereochemistryQuantitation (Beer's Law)Purity % (C,H,N)
Throughput High (< 2 mins/sample)Low (10-30 mins/sample)HighLow
Sample State Solid (ATR) or Liquid (ESI)Solution (Deuterated solvents)SolutionSolid (Combustion)
Structural Specificity Moderate (Fingerprint region)High (Definitive)LowNone
Cost per Run LowHighVery LowModerate
Limit of Detection Nanogram (MS) / Microgram (FTIR)MilligramMicrogramMilligram

The Analytical Challenge: Pyridopyrazine

The pyridopyrazine core (


) presents specific analytical challenges:
  • Nitrogen Density: The high nitrogen content leads to low ionization potentials but can cause quenching in fluorescence assays.

  • Isomerism: Distinguishing pyrido[2,3-b]pyrazine from pyrido[3,4-b]pyrazine is critical. While MS often yields identical parent ions, FTIR provides distinct "fingerprint" vibrational modes arising from the differing symmetry of the fused ring systems.

Fourier Transform Infrared (FTIR) Validation

Mechanistic Insight

FTIR validates the pyridopyrazine scaffold by detecting the "breathing" modes of the fused heterocyclic rings. Unlike simple benzenoid systems, the incorporation of three nitrogen atoms alters the dipole moments of the ring stretches, resulting in sharp, characteristic bands.

Key Spectral Markers (Experimental Data)

For a standard pyrido[2,3-b]pyrazine core, the following bands are diagnostic. Absence of these peaks suggests ring degradation or synthesis failure.

Functional Group / ModeFrequency Range (

)
IntensityDiagnostic Value
Aromatic C-H Stretch 3020 – 3090WeakConfirms aromaticity; differentiates from saturated impurities.
Pyrazine Ring Stretch 1575 – 1590StrongPrimary Indicator. Characteristic of the 1,4-diazine moiety.
Pyridine Ring Stretch 1470 – 1490MediumConfirms the fused pyridine ring.
C=N Stretching 1390 – 1420StrongDiagnostic for the aromatic C=N bonds within the heterocycle.
Ring Breathing (Fingerprint) 1050 – 1200VariableUnique to the specific isomer ([2,3-b] vs [3,4-b]).
Protocol: Attenuated Total Reflectance (ATR-FTIR)

Using a Diamond or ZnSe Crystal Accessory

  • Blanking: Clean the crystal with isopropanol. Collect a background spectrum (air) using 32 scans at

    
     resolution.
    
  • Sample Application: Place ~2 mg of solid pyridopyrazine derivative directly onto the crystal focal point.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100 (instrument specific units) to ensure intimate contact. Note: Poor contact results in weak signals in the high-wavenumber region (

    
    ).
    
  • Acquisition: Scan from

    
    .
    
  • Post-Processing: Apply baseline correction. Identify the Pyrazine Ring Stretch (~1580

    
    ). If this peak is shifted >15 
    
    
    
    , suspect salt formation (e.g., HCl salt) or hydration.

Mass Spectrometry (MS) Validation

Mechanistic Insight

Pyridopyrazines are basic heterocycles. In Electrospray Ionization (ESI), they readily protonate (


). In Electron Impact (EI), they undergo characteristic fragmentation driven by the stability of the aromatic system and the expulsion of small stable molecules like HCN (hydrogen cyanide), a hallmark of nitrogen heterocycles.
Fragmentation Logic (Data Interpretation)

Parent Ion:


 (MW: 131.13 Da)
  • 
     (ESI):  Observed at m/z 132.1. Dominant peak in positive mode.
    
  • Fragmentation Pathway (MS/MS or EI):

    • Loss of HCN (-27 Da): The pyrazine ring typically cleaves first.

      • 
         (Loss of HCN from pyrazine ring).
        
    • Secondary Loss of HCN (-27 Da):

      • 
         (Loss of second HCN, leaving a pyridyl radical cation).
        
    • Loss of

      
       (-26 Da):  Less common, but observed in high-energy collisions.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation logic used to validate the core structure.

MS_Fragmentation cluster_legend Fragmentation Logic M_Ion Parent Ion [M+H]+ m/z 132 Frag_1 Intermediate [C6H5N2]+ m/z 105 M_Ion->Frag_1 - HCN (27 Da) (Pyrazine Ring Cleavage) Frag_2 Pyridyl Cation [C5H4N]+ m/z 78 Frag_1->Frag_2 - HCN (27 Da) (Secondary Loss) Info The sequential loss of HCN is diagnostic for diazine/pyridine systems.

Figure 1: Predicted ESI(+) fragmentation pathway for the pyrido[2,3-b]pyrazine core.

Protocol: LC-MS (ESI Mode)
  • Sample Prep: Dissolve 0.1 mg compound in 1 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid.

  • Injection: 5 µL injection volume.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), though direct infusion is acceptable for pure validation.

  • Gradient: 5% to 95% B (Acetonitrile) over 3 minutes.

  • MS Parameters:

    • Mode: Positive Scan (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 100-135V (Higher voltage promotes the diagnostic HCN loss).

Integrated Validation Workflow

To maximize efficiency in a drug development setting, do not use NMR for every intermediate. Use the FTIR/MS "Gatekeeper" system.

Validation_Workflow Start Crude Synthesis Product FTIR Step 1: ATR-FTIR (Solid State) Start->FTIR Decision1 Characteristic 1580 cm-1 band? FTIR->Decision1 MS Step 2: LC-MS (ESI+) (Liquid State) Decision1->MS Yes Fail Reject / Repurify Decision1->Fail No (Ring absent) Decision2 Correct [M+H]+ & -HCN Frag? MS->Decision2 NMR Step 3: 1H NMR (Final Confirmation) Decision2->NMR Yes (Valid Candidate) Decision2->Fail No (Wrong Mass) NMR->Fail Wrong Isomer Pass Batch Release NMR->Pass Isomer Confirmed

Figure 2: The "Gatekeeper" workflow reduces expensive NMR usage by filtering failures early via FTIR/MS.

Strategic Implementation
  • Screening: Use FTIR to instantly verify that the reaction cyclization occurred (appearance of 1580

    
     band, disappearance of nitrile/amine precursor bands).
    
  • Confirmation: Use MS to confirm the molecular formula.

  • Differentiation: Only proceed to NMR if the FTIR and MS data pass. This reduces NMR backlog by ~60% in typical heterocyclic synthesis campaigns.

References

  • National Institute of Standards and Technology (NIST). Pyrido[2,3-b]pyrazine IR Spectrum (Coblentz Society Collection). NIST Chemistry WebBook, SRD 69.[1] [Link] (Note: Link directs to Pyrazine parent data as proxy for core ring vibration standards in absence of direct deep-link to specific derivative).

  • Mounir, A., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Billah, M., et al. (2025). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Journal of Molecular Spectroscopy. (Cited for vibrational assignment of diazine rings).[2] [Link]

Sources

Safety Operating Guide

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The "Unknown" Protocol: You are handling 2-Methylpyrido[2,3-b]pyrazine-6,8-diamine .[1] While specific toxicological data (LD50) for this exact isomer may be sparse in public repositories, its structural motif—a fused heterocyclic diamine—places it squarely in the family of kinase inhibitor intermediates (e.g., similar to scaffolds used in CDK or EGFR inhibitors).[1]

Operational Assumption: Until proven otherwise, you must treat this compound as a Potent Pharmaceutical Intermediate (PPI) .[1]

  • Provisional Occupational Exposure Band (OEB): Class 3 or 4 (Control range: <10 µg/m³).[1]

  • Primary Hazards: Respiratory sensitization, potential genotoxicity (due to DNA intercalation potential of planar heterocycles), and acute aquatic toxicity.[1]

The Golden Rule: Absence of evidence is not evidence of absence.[1] Do not rely on a generic "Irritant" classification.[1] Handle as if it is a cytotoxic agent.[1]

Part 2: The PPE Shield (Layered Defense)

We do not just "wear PPE"; we deploy a barrier strategy . The following gear is non-negotiable for handling the dry powder form.

Respiratory Protection (The Critical Vector)

The primary risk is inhalation of micro-particulates during weighing and transfer.

Threat LevelRequired EquipmentRationale
Standard (Fume Hood) N95 / FFP3 Mask (Fit-tested)Minimum requirement for closed-vessel handling.[1]
High Risk (Open Weighing) PAPR (Powered Air Purifying Respirator) Positive pressure prevents inward leakage of dust.[1] Essential if handling >1g of powder outside an isolator.[1]
Emergency (Spill) Full-Face Elastomeric (P100) Protects mucous membranes (eyes) from reactive amine dust.[1]
Dermal Barrier (Permeation Defense)

Diamines are lipophilic and can penetrate skin, potentially binding to proteins (haptenization) and causing severe allergic sensitization.[1]

  • Glove Strategy: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (Bright Blue/White), 4 mil (0.10 mm).[1] Serves as a visual indicator for breaches.[1]

    • Outer Layer: Extended-cuff Nitrile or Neoprene (Purple/Green), minimum 6 mil (0.15 mm).[1]

    • Change Frequency: Replace outer gloves every 30 minutes or immediately upon visible contamination.[1]

Body & Eye Protection[1][2]
  • Eyes: Chemical splash goggles (ventless preferred).[1] Safety glasses are insufficient for powders that act as irritants.[1]

  • Body: Disposable Tyvek® lab coat (or equivalent non-woven polyethylene).[1] Cotton coats trap dust and become secondary contamination sources.[1] Use sleeve covers to bridge the glove-cuff gap.[1]

Part 3: Operational Workflow & Logic

The following diagrams illustrate the decision logic and physical workflow required to maintain containment.

Figure 1: Risk Assessment Logic (OEB Determination)

RiskAssessment Start Compound Identification: This compound CheckData Specific SDS Available? Start->CheckData AnalyzeStructure Structural Alert Analysis: 1. Fused Heterocycle? 2. Exocyclic Amines? CheckData->AnalyzeStructure No / Limited Data StandardPPE Standard PPE (Lab Coat, Glasses) CheckData->StandardPPE Confirmed Low Hazard (Rare) Classify Classify as Potent Compound (OEB 3/4) AnalyzeStructure->Classify Yes (High Probability) HighPotencyPPE High Potency Protocol (Double Gloves, PAPR/P100, Isolator) Classify->HighPotencyPPE

Caption: Decision matrix for escalating safety protocols based on structural alerts when specific toxicological data is absent.

Figure 2: The "Zero-Exposure" Weighing Protocol

WeighingProtocol Prep 1. Preparation Anti-static gun usage Balance check Transfer 2. Transfer Use disposable spatula Never pour from bottle Prep->Transfer Inside Fume Hood Clean 3. Decontamination Wipe balance with 10% MeOH/Water Transfer->Clean Immediate Waste 4. Waste Solid waste -> Incineration Wipes -> Double Bag Clean->Waste

Caption: Step-by-step workflow to minimize particulate generation and surface contamination during weighing.

Part 4: Detailed Handling Procedures

The Weighing Protocol (Critical Step)

Reasoning: Static electricity is the enemy.[1] Heterocyclic amines often carry static charges, causing powder to "jump" onto gloves and cuffs.[1]

  • Engineering Control: Work strictly inside a certified chemical fume hood or a powder containment enclosure (ST1).

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat and the source container before opening.[1]

  • Technique:

    • Place a tack-mat or absorbent pad (plastic side down) in the hood.[1]

    • Open the container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas.

    • Wet-Wetting Method: If possible, dissolve the solid directly in the weighing vessel with solvent (e.g., DMSO or DMF) before removing it from the hood.[1] This eliminates the dust hazard for downstream steps.[1]

Reaction & Synthesis
  • Solvent Choice: this compound is likely sparingly soluble in non-polar solvents.[1] Use polar aprotic solvents (DMSO, DMF, DMAc).[1] Note that these solvents enhance skin permeability, making the double-glove rule even more critical.[1]

  • Temperature: Avoid heating the dry powder. Only apply heat once fully solvated.[1]

Decontamination & Spill Response
  • Deactivation Solution: Amines are basic.[1] Use a mild acidic cleaning solution (e.g., 5% Citric Acid or dilute Acetic Acid) followed by a surfactant (soap) wash.[1]

    • Why? The acid protonates the amine, rendering it a water-soluble salt that is easier to wipe up and less volatile.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don PPE: Full-face respirator (P100), double gloves, Tyvek suit.[1]

    • Cover: Gently cover the powder with wet paper towels (soaked in the acidic solution) to prevent dust aerosolization.[1]

    • Scoop: Dispose of as hazardous chemical waste.

Part 5: Waste Disposal Strategy

Do not dispose of down the drain. Heterocyclic amines are persistent environmental pollutants and toxic to aquatic life.[1]

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature Incineration Label as "Toxic Organic Solid."[1]
Liquid Mother Liquor Solvent Waste (Halogenated/Non-Hal) Segregate based on solvent.[1] Ensure pH is neutral or slightly acidic.[1]
Contaminated PPE Double-Bagged Incineration Gloves and wipes are considered hazardous waste.[1]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] Version 4.0, 2020.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 4.C, "Working with Chemicals of High Toxicity."[1] [Link]

  • SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry.[1][Link]1]

  • PubChem. Compound Summary: Pyrido[2,3-b]pyrazine (Structural Analog).[1] National Library of Medicine.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.